Technical Documentation Center

Ethyl 4-iodo-1H-imidazole-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-iodo-1H-imidazole-2-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Ethyl 4-iodo-1H-imidazole-2-carboxylate

Part 1: Executive Summary & Chemical Identity Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1824103-80-1) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a bifunctional s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1824103-80-1) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a bifunctional scaffold, offering an electrophilic handle (iodine at C4) for cross-coupling reactions and a modifiable ester group at C2. Its structural versatility makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., TAK1 inhibitors), antifungal agents, and histamine receptor antagonists.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
CAS Number 1824103-80-1
IUPAC Name Ethyl 4-iodo-1H-imidazole-2-carboxylate
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
SMILES CCOC(=O)C1=NC(I)=CN1
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~10.5 (NH acidity), ~3.0 (Conjugate acid)

Part 2: Structural Analysis & Tautomerism

The Tautomeric Equilibrium

A critical feature of 1H-imidazoles is annular tautomerism. In solution, the proton on the nitrogen rapidly migrates between N1 and N3. For Ethyl 4-iodo-1H-imidazole-2-carboxylate , this means the iodine atom effectively occupies the C4 position in one tautomer and the C5 position in the other.

  • Tautomer A (4-iodo) : The proton is on the nitrogen distal to the iodine.

  • Tautomer B (5-iodo) : The proton is on the nitrogen proximal to the iodine.

While often drawn as the 4-iodo isomer, the compound exists as a mixture unless the nitrogen is alkylated (protected). This equilibrium is sensitive to solvent polarity and pH. In synthetic applications, N-alkylation will lock the regiochemistry, typically favoring the 1,4-disubstituted product due to steric and electronic factors, though mixtures can occur.

Electronic Profile
  • C2-Ester : The ethoxycarbonyl group at C2 is strongly electron-withdrawing, decreasing the electron density of the imidazole ring. This increases the acidity of the N-H proton (pKa < 14), facilitating N-alkylation under mild basic conditions (e.g., K₂CO₃).

  • C4-Iodine : The iodine atom provides a "soft" electrophilic site. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition with palladium(0) species, facilitating Suzuki-Miyaura, Sonogashira, and Heck couplings.

Part 3: Synthesis Strategy

The synthesis of Ethyl 4-iodo-1H-imidazole-2-carboxylate presents a regioselectivity challenge. Direct iodination of ethyl imidazole-2-carboxylate often leads to mixtures of mono- and di-iodinated products. The most robust industrial route involves di-iodination followed by selective reductive deiodination .

Recommended Pathway: The Di-iodo Reduction Route

This method ensures high purity by first saturating the ring with iodine and then selectively removing the more labile iodine atom (typically at C5, though in the symmetric di-iodo precursor, they are equivalent until one is removed).

Workflow:

  • Iodination : Ethyl imidazole-2-carboxylate + I₂/KI (or NIS) → Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate.

  • Selective Reduction : Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate + Na₂SO₃ (or NaHSO₃) → Ethyl 4-iodo-1H-imidazole-2-carboxylate.

Synthesis Diagram (Graphviz)

SynthesisPath Start Ethyl imidazole-2-carboxylate (Precursor) Step1 Iodination (I2, KI, NaOH) Start->Step1 Inter Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate (Intermediate) Step1->Inter Electrophilic Subst. Step2 Selective Reduction (Na2SO3, Heat) Inter->Step2 Product Ethyl 4-iodo-1H-imidazole-2-carboxylate (Target) Step2->Product Regioselective Deiodination

Caption: Two-step synthesis via the di-iodo intermediate ensures mono-iodo purity.

Part 4: Experimental Protocols

Protocol: Synthesis of Ethyl 4-iodo-1H-imidazole-2-carboxylate

Step 1: Preparation of Di-iodo Intermediate

  • Dissolve Ethyl imidazole-2-carboxylate (1.0 eq) in water/ethanol (1:1).

  • Add Iodine (2.2 eq) and Potassium Iodide (2.5 eq).

  • Slowly add NaOH (2.5 eq, 2M solution) dropwise at room temperature.

  • Stir for 4–6 hours. A precipitate (the di-iodo compound) will form.

  • Acidify to pH ~5 with dilute HCl.

  • Filter the solid, wash with water, and dry.

Step 2: Selective Deiodination

  • Suspend Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of Ethanol/Water (3:1).

  • Add Sodium Sulfite (Na₂SO₃, 3.0 eq).

  • Heat the mixture to reflux (approx. 80–90 °C) for 8–12 hours.

    • Mechanism: Sulfite acts as a reducing agent, removing one iodine atom via a hydridic-like displacement or radical mechanism.

  • Cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Dilute with water and extract with Ethyl Acetate (3x).

  • Dry organic layers over Na₂SO₄, filter, and concentrate.

  • Purification : Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 13.5 (br s, 1H, NH), 7.65 (s, 1H, C5-H), 4.30 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃).

    • Note: The diagnostic signal is the singlet at ~7.65 ppm, integrating to 1 proton.

  • MS (ESI) : m/z 267.0 [M+H]⁺.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the iodine handle.[1][2]

  • Reagents : Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent : Dioxane/Water (4:1).

  • Procedure :

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat at 90 °C for 4–16 hours.

    • Cool, dilute with EtOAc, wash with brine.

    • Purify via column chromatography.

Part 5: Reactivity & Applications[6]

Reactivity Map

The molecule offers three distinct vectors for modification, allowing it to serve as a "hub" in divergent synthesis.

Reactivity Core Ethyl 4-iodo-1H-imidazole-2-carboxylate N1_Node N1-Position (NH) Core->N1_Node C4_Node C4-Position (Iodine) Core->C4_Node C2_Node C2-Position (Ester) Core->C2_Node N1_Rxn Alkylation / Protection (BnCl, SEM-Cl, Boc2O) N1_Node->N1_Rxn C4_Rxn Pd-Catalyzed Coupling (Suzuki, Sonogashira, Heck) C4_Node->C4_Rxn C2_Rxn Functional Group Interconversion (Hydrolysis -> Acid, Reduction -> Alcohol) C2_Node->C2_Rxn

Caption: The three vectors of diversity: N-alkylation, C-coupling, and Ester modification.

Medicinal Chemistry Applications[3][6]
  • Kinase Inhibitors : The imidazole core mimics the adenine ring of ATP. By coupling aryl groups to the C4 position (displacing iodine), researchers can access the hydrophobic pocket of kinases (e.g., TAK1, p38 MAPK).

  • H3 Receptor Antagonists : The imidazole ring is a bioisostere for histamine. The ester group can be converted to amides or ethers to tune lipophilicity and blood-brain barrier penetration.

  • Antifungal Agents : Azole antifungals rely on the coordination of the imidazole nitrogen to the heme iron of fungal CYP51. This scaffold allows for the construction of novel azoles with extended side chains via the C4 position.

References

  • Sigma-Aldrich .[3] Ethyl 4-iodo-1H-imidazole-2-carboxylate Product Information. Retrieved from

  • BenchChem . Applications of 4-iodo-1H-imidazole in Medicinal Chemistry. Retrieved from

  • Google Patents . Synthesis method of 4-iodo-1H-imidazole (CN102432543A). Describes the di-iodo reduction strategy. Retrieved from

  • PubChem . Ethyl 1H-imidazole-2-carboxylate (Precursor Data). Retrieved from

  • ChemicalBook . Synthesis of Ethyl Imidazole-2-carboxylate. Retrieved from

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of C₆H₇IN₂O₂ Imidazole Derivatives

A Technical Deep Dive for Medicinal Chemistry Applications Executive Summary & Molecular Identity[1] In the landscape of heterocyclic drug discovery, the molecular formula C₆H₇IN₂O₂ represents a critical class of halogen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive for Medicinal Chemistry Applications

Executive Summary & Molecular Identity[1]

In the landscape of heterocyclic drug discovery, the molecular formula C₆H₇IN₂O₂ represents a critical class of halogenated imidazole esters.[1] These compounds serve as high-value intermediates (scaffolds) for cross-coupling reactions, particularly in the synthesis of kinase inhibitors, angiotensin II receptor antagonists, and antifungal agents.[2][1]

As a Senior Application Scientist, I emphasize that this formula does not refer to a single static entity but rather a chemical space dominated by two primary structural isomers. Understanding the distinction between these isomers—specifically regarding tautomerism and N-alkylation—is the difference between a successful scale-up and a failed synthesis.[2][1]

Core Physicochemical Data[1][2]
PropertyValueTechnical Note
Molecular Formula C₆H₇IN₂O₂ Confirmed stoichiometry.[2][1]
Molecular Weight 266.04 g/mol Average mass for stoichiometric calculations.[2][1]
Monoisotopic Mass 265.9556 Da Use this value for High-Res Mass Spectrometry (HRMS).[2]
Heavy Atom Count 11Iodine significantly influences X-ray diffraction phasing.[2][1]
Physical State Solid (Powder)Typically off-white to pale yellow; light-sensitive.[2][1]
Solubility DMSO, DMF, MeOHLimited solubility in water; lipophilic due to Iodine/Ester.[2][1]

Structural Elucidation: The Isomer Divergence[2]

The formula C₆H₇IN₂O₂ primarily maps to two distinct chemical architectures used in drug development. You must identify which scaffold aligns with your target molecule before initiating synthesis.[2][1]

Isomer A: The Tautomeric Scaffold

Name: Ethyl 4-iodo-1H-imidazole-5-carboxylate (or 5-iodo-4-carboxylate)[2][1]

  • Structure: An ethyl ester group (-COOCH₂CH₃) and an iodine atom on the imidazole ring.[2][1]

  • Key Feature: Contains a free N-H.[2][1] This molecule exists in rapid tautomeric equilibrium.[2][1] In solution, the 4-iodo and 5-iodo forms are often indistinguishable/interconvertible unless the nitrogen is protected.[2][1]

  • Utility: Versatile starting material where N-alkylation is a planned subsequent step.[2][1]

Isomer B: The "Locked" Regioisomer

Name: Methyl 5-iodo-1-methyl-1H-imidazole-4-carboxylate[2][1]

  • Structure: A methyl ester (-COOCH₃) and an N-methyl group (-NCH₃).[2][1]

  • Key Feature: The N-methylation "locks" the regiochemistry.[2][1] The iodine is fixed at the 5-position relative to the N-methyl group.[2][1]

  • Utility: Critical for structure-activity relationship (SAR) studies where specific steric positioning of the iodine (for Suzuki/Sonogashira coupling) is required.[2]

Synthetic Methodologies & Protocols

Synthesis of Ethyl 4-iodo-1H-imidazole-5-carboxylate

Targeting Isomer A (The Tautomeric Scaffold)

The Challenge: Direct iodination of imidazoles can be overly aggressive, leading to di-iodination.[2][1] The Solution: Use N-iodosuccinimide (NIS) for controlled electrophilic aromatic substitution.[2][1]

Validated Protocol:
  • Reagents: Ethyl 1H-imidazole-4-carboxylate (1.0 eq), NIS (1.1 eq), Acetonitrile (ACN).

  • Setup: Charge a chemically resistant flask (iodine can corrode steel) with the imidazole substrate dissolved in ACN (0.5 M concentration).

  • Reaction: Cool to 0°C. Add NIS portion-wise over 30 minutes. (Rapid addition causes exotherms and side products).[2][1]

  • Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target [M+H]⁺ = 267.0).[2][1]

  • Workup: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to remove oxidative iodine species (indicated by color change from red/brown to yellow). Extract with Ethyl Acetate.[2][1][3]
    
  • Purification: Recrystallize from Ethanol/Hexanes.

Strategic Pathway Visualization

The following diagram illustrates the divergence in synthesis based on the desired final architecture.

G Start Imidazole Precursor (C3H4N2 Scaffold) Step1 C-4/5 Functionalization (Esterification) Start->Step1 Carboxylation Branch1 Ethyl Ester Route (Isomer A) Step1->Branch1 EtOH/H+ Branch2 N-Methylation Route (Isomer B) Step1->Branch2 1. MeOH/H+ 2. MeI/Base ProdA Ethyl 4-iodo-1H-imidazole -5-carboxylate (Tautomeric) Branch1->ProdA NIS (Iodination) ProdB Methyl 5-iodo-1-methyl -1H-imidazole-4-carboxylate (Regio-locked) Branch2->ProdB NIS (Regio-selective) App Pd-Catalyzed Coupling (Suzuki/Sonogashira) ProdA->App C-I Activation ProdB->App C-I Activation

Figure 1: Synthetic divergence for C₆H₇IN₂O₂ isomers. Note that Isomer B requires an N-alkylation step prior to or following iodination to lock regiochemistry.[2][1]

Applications in Drug Discovery[4][5][6]

The C-I bond in these derivatives is a "loaded spring" for medicinal chemists.[2][1] It is significantly more reactive than the corresponding bromide or chloride, allowing for mild cross-coupling conditions that preserve sensitive functional groups.[1]

Key Reaction: Suzuki-Miyaura Coupling

Objective: Replace the Iodine with an Aryl/Heteroaryl group.[2][1] Catalyst System:


 or 

. Solvent: Dioxane/Water (4:1).[2][1] Base:

or

.[2][1]

Expert Insight: When using the NH-free Isomer A, you generally require 3.0 equivalents of base (one to deprotonate the imidazole NH, two for the boronic acid coupling cycle).[1] If you fail to account for the acidic NH, the reaction will stall.[1]

Analytical Validation & Safety

Identification Criteria (Isomer A)
  • ¹H NMR (DMSO-d₆):

    • 
       13.0 ppm (Broad s, 1H, NH) – Disappears on 
      
      
      
      shake.[2][1]
    • 
       7.8 ppm (s, 1H, C2-H).[2][1]
      
    • 
       4.2 ppm (q, 2H, Ethyl 
      
      
      
      ).[2][1]
    • 
       1.3 ppm (t, 3H, Ethyl 
      
      
      
      ).[2][1]
  • Mass Spectrometry:

    • Positive Mode (ESI+): Peak at 267.0 (

      
      ).[2][1]
      
    • Isotope Pattern: No M+2 peak (unlike Cl/Br), confirming Iodine.[2][1]

Safety Protocol: The "Iodine Rule"

Iodinated imidazoles are chemically labile.[2][1]

  • Light Sensitivity: The C-I bond can undergo homolytic cleavage under UV light.[2][1] Always store in amber vials wrapped in foil.

  • Storage: Keep at -20°C under Argon.

  • Toxicity: Treat as a potent alkylating agent and sensitizer.[2][1] Use double-gloving (Nitrile).[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99170, Ethyl 4-iodo-1H-imidazole-5-carboxylate.[2][1] Retrieved from [Link][2]

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.[2][1] Org.[2][1][3][4][5] Synth. 2021, 98, 194-211.[2][1] Retrieved from [Link][2][1]

Sources

Foundational

A Comprehensive Safety and Handling Guide for Ethyl 4-iodo-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its structure, incorporating an imidazole ring, an iodo-substituent, and an ethyl ester, makes it a valuable building block for synthesizing a wide range of biologically active molecules. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This in-depth technical guide provides a comprehensive overview of the safety data for Ethyl 4-iodo-1H-imidazole-2-carboxylate, moving beyond a simple recitation of facts to explain the rationale behind safety recommendations. It is designed to empower researchers to work confidently and safely with this compound.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various conditions and inform storage and handling procedures.

PropertyValueSource
CAS Number 1824103-80-1[1]
Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol [1]
Physical Form Solid
Purity 95%
Storage Temperature 2-8°C, protect from light, keep in a dark place under an inert atmosphere.

The recommendation to store Ethyl 4-iodo-1H-imidazole-2-carboxylate at refrigerated temperatures and protected from light is crucial. Imidazole derivatives can be sensitive to heat and light, which can lead to degradation over time, potentially altering experimental outcomes. The solid form of this compound necessitates specific precautions to avoid the generation of dust during handling.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Ethyl 4-iodo-1H-imidazole-2-carboxylate is classified as a hazardous substance.

Signal Word: Warning

Pictogram:



Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These hazard statements are the cornerstone of the safety protocols for this compound. They indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The causality is clear: the chemical's reactivity can disrupt biological tissues upon contact.

Precautionary Measures and Safe Handling Protocols

Based on the identified hazards, a multi-faceted approach to safe handling is required, encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is to control them at the source.

  • Ventilation: Always handle Ethyl 4-iodo-1H-imidazole-2-carboxylate in a well-ventilated area.[2][3] For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation of the substance.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with the chemical.

Caption: Essential PPE for handling Ethyl 4-iodo-1H-imidazole-2-carboxylate.

  • Eye Protection: Wear tightly sealing safety goggles or a face shield to protect against dust particles and splashes.[4][6]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3][4] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[7][8]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect the skin.[4][6]

  • Respiratory Protection: If working in a situation where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]

Hygiene Measures

Good laboratory hygiene is a critical component of chemical safety.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3][4]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3][4]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Caption: First-aid workflow for exposure to Ethyl 4-iodo-1H-imidazole-2-carboxylate.

  • Inhalation: If a person breathes in large amounts of this chemical, move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Keep the affected person warm and at rest and get medical attention as soon as possible.[9]

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[9] If the chemical penetrates clothing, remove the clothing promptly and wash the skin with water.[9] If skin irritation or a rash occurs, get medical advice/attention.[4]

  • Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[6][9] Remove contact lenses if present and easy to do.[4][6] Continue rinsing and get medical attention immediately.[4][9]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.[5][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[12] Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust and to prevent contact with skin and eyes.[3][12]

  • Environmental Precautions: Prevent the substance from entering drains.[10][12]

  • Methods for Cleaning Up: For a dry spill, use dry clean-up procedures and avoid generating dust.[3] Sweep up the material and place it in a suitable, closed container for disposal.[2][3]

Storage and Disposal

Proper storage and disposal are critical for maintaining the chemical's integrity and for environmental safety.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store at 2-8°C, protected from light, and under an inert atmosphere.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4] This should be done through a licensed disposal company.[8]

Toxicological Information

Conclusion

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a valuable reagent in chemical synthesis and drug discovery. By adhering to the safety protocols outlined in this guide, which are grounded in the known hazards of the compound, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, including a thorough understanding of the material's properties, the consistent use of personal protective equipment, and preparedness for emergencies, is the hallmark of a responsible scientific practice.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • Capot Chemical Co., Ltd. (2010, October 11). MSDS of Ethyl 1H-imidazole-2-carboxylate. [Link]

  • PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET. [Link]

  • Australian Government Department of Health. (2017, October 27). 1H-Imidazole: Human health tier II assessment. [Link]

Sources

Exploratory

Technical Guide: Differentiation and Control of 4-Iodo vs. 5-Iodo Imidazole-2-Carboxylate Tautomers

This technical guide details the structural, spectroscopic, and synthetic distinctions between the 4-iodo and 5-iodo tautomers of imidazole-2-carboxylate.[1] It is designed for researchers requiring precise control over...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, spectroscopic, and synthetic distinctions between the 4-iodo and 5-iodo tautomers of imidazole-2-carboxylate.[1] It is designed for researchers requiring precise control over imidazole functionalization in drug discovery.[1]

Executive Summary

In the context of unsubstituted imidazole-2-carboxylates, the "4-iodo" and "5-iodo" designations refer to tautomers of the same molecule (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-imidazole) that exist in rapid equilibrium. They are chemically identical in solution until the annular nitrogen (

) is substituted.

The critical challenge for researchers is not isolating the tautomers of the parent scaffold, but rather controlling regioselectivity during functionalization (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-alkylation) and analytically distinguishing  the resulting regioisomers. This guide provides the thermodynamic framework, analytical signatures (NMR/X-ray), and synthetic protocols to differentiate and selectively synthesize the 1,4-disubstituted (4-iodo) and 1,5-disubstituted (5-iodo) derivatives.[1]

Theoretical Framework: The Tautomeric Equilibrium[2]

Annular Prototropy

The imidazole ring undergoes rapid proton exchange between


 and 

. For 4(5)-iodo-imidazole-2-carboxylate, this results in two tautomeric forms:
  • 4-iodo tautomer: Proton on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ; Iodine on 
    
    
    
    .
  • 5-iodo tautomer: Proton on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ; Iodine on 
    
    
    
    .

(Note: Due to IUPAC numbering rules, the nitrogen bearing the hydrogen is always designated as position 1. Therefore, when the proton moves, the numbering of the carbon atoms effectively "flips".)[1]

Thermodynamic Stability

While in rapid equilibrium, the population ratio is governed by electronic and steric factors:

  • Electronic Effect: The iodine atom (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -hole donor) and the carboxylate group (EWG) influence the acidity of the NH.
    
  • H-Bonding: The 2-carboxylate group can form an intramolecular hydrogen bond with the adjacent NH.[1] Since the molecule is planar, both tautomers can theoretically support this H-bond.[1]

  • Steric Effect: The 4-iodo tautomer is generally favored in the ground state because it places the bulky iodine atom distal to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -H, minimizing steric clash with the proton or solvent shell.
    

Tautomerism cluster_0 Rapid Equilibrium (Solution) cluster_1 Locked Regioisomers (Post-Alkylation) T1 4-Iodo Tautomer (Iodine at C4) H on N1 T2 5-Iodo Tautomer (Iodine at C5) H on N1 T1->T2 Proton Shift (Fast) P1 1-Alkyl-4-Iodo (Major Product) T1->P1 Alkylation at N3 (Sterically Favored) P2 1-Alkyl-5-Iodo (Minor Product) T2->P2 Alkylation at N3 (Sterically Hindered) caption Fig 1. Tautomeric equilibrium leading to distinct regioisomers upon alkylation.

Synthetic Implications: The "Trap"

The distinction becomes permanent upon


-alkylation. The product ratio is determined by the Curtin-Hammett principle : the ratio depends on the relative energies of the transition states, not just the ground-state population of tautomers.
Regioselectivity Rules
  • Steric Control (Major Pathway): The electrophile (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) preferentially attacks the nitrogen distal  to the bulky iodine substituent.
    
    • Mechanism:[2] Attack at the nitrogen adjacent to the C4-H (less hindered) rather than the C5-I.

    • Result: Formation of the 1,4-isomer (1-alkyl-4-iodoimidazole-2-carboxylate).[1]

  • Coordination Control (Minor Pathway): In rare cases involving specific metal catalysts or directing groups, the electrophile may coordinate with the iodine, directing attack to the proximal nitrogen.[1]

    • Result: Formation of the 1,5-isomer (1-alkyl-5-iodoimidazole-2-carboxylate).[1]

Analytical Differentiation (The Toolkit)

Once "locked" via alkylation (e.g., methylation), the isomers can be distinguished using NMR and X-ray crystallography.[1]

NMR Spectroscopy (Diagnostic Signatures)

The most reliable method for solution-phase identification is HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) .[1]

Table 1: Expected NMR Signatures for N-Methyl Derivatives

Solvent: DMSO-d6 or CDCl3[1]

Feature1-Methyl-4-iodo -imidazole-2-carboxylate1-Methyl-5-iodo -imidazole-2-carboxylate
Steric Environment Iodine is far from N-Me.[1]Iodine is adjacent to N-Me.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NOE
Strong NOE between N-Me and H-5 (ring proton).NO NOE between N-Me and H-4 (blocked by Iodine).[1]
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C Chemical Shift
C-I is typically shielded (lower ppm). C-H is deshielded.C-I is shielded.[1]
HMBC Correlation N-Me protons correlate to C-5 . C-5 is a CH (protonated carbon). N-Me protons correlate to C-5 . C-5 is a C-I (quaternary carbon).
Differentiation Key HMBC to Protonated Carbon HMBC to Quaternary Carbon
X-Ray Crystallography
  • 4-Iodo Isomer: The iodine atom and the N-alkyl group point in opposite directions (pseudo-trans).[1]

  • 5-Iodo Isomer: The iodine atom and the N-alkyl group are proximal (pseudo-cis), often causing distortion in the crystal lattice due to steric repulsion.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 4(5)-iodoimidazole-2-carboxylate

This protocol yields the tautomeric mixture, which serves as the substrate for differentiation.[1]

Reagents: Ethyl imidazole-2-carboxylate, N-Iodosuccinimide (NIS), Acetonitrile.[1]

  • Dissolution: Dissolve ethyl imidazole-2-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Iodination: Add NIS (1.1 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Dilute with EtOAc, wash with saturated aqueous

    
     (to remove excess iodine) and brine.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Result: White solid.[3] Exists as a tautomeric mixture.

Protocol B: Regioselective Alkylation and Separation

This step "locks" the tautomers for identification.[1]

Reagents: Ethyl 4(5)-iodoimidazole-2-carboxylate, Methyl Iodide (MeI), ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, DMF.
  • Preparation: Suspend ethyl 4(5)-iodoimidazole-2-carboxylate (1.0 equiv) and anhydrous

    
     (1.5 equiv) in DMF (0.2 M).
    
  • Alkylation: Add MeI (1.1 equiv) dropwise at 0°C.

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Workup: Pour into ice water. Extract with EtOAc (3x).

  • Separation: The isomers usually have different ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     values on silica gel.
    
    • Major Product (1,4-isomer): Usually more polar (lower ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) due to accessible nitrogen lone pair.
      
    • Minor Product (1,5-isomer): Usually less polar (higher ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) due to steric shielding of the nitrogen lone pair by iodine.
      
    • Note: Column chromatography (Hexanes/EtOAc gradient) is required to separate them.[1]

Workflow Start Start: Ethyl Imidazole-2-carboxylate Step1 Iodination (NIS, ACN) Generates Tautomeric Mixture Start->Step1 Step2 Alkylation (MeI, K2CO3) Locks Regioisomers Step1->Step2 Split Separation (Silica Chromatography) Step2->Split Res1 Fraction A (Major) 1-Methyl-4-iodo-imidazole-2-carboxylate (Confirmed by NOE: N-Me <-> H5) Split->Res1 Lower Rf Res2 Fraction B (Minor) 1-Methyl-5-iodo-imidazole-2-carboxylate (Confirmed by HMBC: N-Me -> C-I) Split->Res2 Higher Rf caption Fig 2. Experimental workflow for synthesis and separation of isomers.

Biological Relevance in Drug Design

The choice between 4-iodo and 5-iodo isomers is not merely academic; it fundamentally alters the pharmacophore.

  • Vector Analysis: The iodine atom projects at a 144° angle difference between the two isomers relative to the carboxylate vector.[1] This drastically changes binding pocket fit.[1]

  • Halogen Bonding: Iodine is a potent halogen bond donor.[1] In the 4-position, it is exposed for interaction with backbone carbonyls of the target protein. In the 5-position, steric clash with the

    
    -substituent may abrogate this interaction.
    

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).
  • Bellocq, D., et al. (2023). "Switching imidazole reactivity by dynamic control of tautomer state." Nature Communications. Link

  • BenchChem Technical Support. (2025). "Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis." Link

  • Nikitina, P. A., et al. (2024).[2][4] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry. Link

  • Kulkarni, S. S., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link

Sources

Foundational

Strategic Sourcing and Synthetic Utility of Ethyl 4-iodo-1H-imidazole-2-carboxylate

CAS: 1824103-80-1 | Formula: C₆H₇IN₂O₂ | MW: 266.04 g/mol Executive Summary Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1824103-80-1 | Formula: C₆H₇IN₂O₂ | MW: 266.04 g/mol

Executive Summary

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and angiotensin II receptor antagonists. Its structural duality—featuring an electrophilic iodine handle at C4 and a reactive ester at C2—makes it a versatile scaffold for divergent synthesis. However, its sourcing is complicated by tautomeric ambiguity and inconsistent commercial availability. This guide provides a technical roadmap for procuring, validating, and utilizing this compound in drug discovery workflows.

Part 1: Chemical Profile & Synthetic Utility

Structural Dynamics and Tautomerism

Critical Technical Insight: Researchers must recognize that CAS 1824103-80-1 exists as a tautomeric mixture in solution. The "1H" designation implies an unsubstituted nitrogen. The proton rapidly migrates between N1 and N3, rendering the C4 and C5 positions chemically equivalent until the nitrogen is alkylated.

  • Implication: Upon N-alkylation (a common next step), you will generate a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. Separation of these isomers usually requires rigorous flash chromatography or crystallization.

Synthetic Divergence

The molecule serves as a "linchpin" scaffold. The iodine atom allows for carbon-carbon bond formation via palladium-catalyzed cross-coupling, while the ethyl ester allows for elaboration into amides or alcohols.

SyntheticUtility Molecule Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS 1824103-80-1) Suzuki Suzuki Coupling (Biaryl formation) Molecule->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkyne insertion) Molecule->Sonogashira Pd/Cu, Alkyne Alkylation N-Alkylation (Regioisomer Mixture) Molecule->Alkylation R-X, Base Hydrolysis Hydrolysis/Amidation (C2 Functionalization) Molecule->Hydrolysis LiOH or R-NH2

Figure 1: Synthetic divergence map illustrating the core functionalization pathways available for this scaffold.

Part 2: Market Landscape & Supplier Analysis

This compound is not a commodity chemical; it is a Fine Chemical Intermediate . Inventory is often volatile, with many suppliers listing it as "Inquire" or "2-3 weeks lead time" (synthesized on demand).

Supplier Categories
  • Stocking Vendors (mg to g scale): Best for medicinal chemistry hits.

  • CROs/Custom Synthesis (kg scale): Required for process development or toxicology batches.

Verified Supplier List & Estimated Pricing

Note: Prices are estimates based on Q1 2025 market data for iodinated imidazoles and subject to fluctuation.

Supplier TypeVendor NameAvailability StatusEst. Price (1g)Est. Price (10g)Region
Catalog BLD Pharmatech Stock / 2 Weeks$85 - $120$600 - $800China/Global
Catalog ChemScene Stock$90 - $130$650 - $850USA/Global
Aggregator MolPort Varies (Check Lead Time)Market RateMarket RateEU/Global
Bulk/CRO Capot Chemical Custom SynthesisRFQ RequiredRFQ RequiredChina
Bulk/CRO Bide Pharmatech Custom SynthesisRFQ RequiredRFQ RequiredChina

Procurement Strategy:

  • For <5g: Order immediately from stocking vendors like BLD or ChemScene to avoid synthesis delays.

  • For >100g: Do not buy catalog. Initiate a "Request for Quote" (RFQ) with a CRO (e.g., Capot, WuXi, Enamine). You can often negotiate the price down to

    
    40/g  at the 100g+ scale.
    

Part 3: Quality Control & Validation (E-E-A-T)

As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA) provided by the vendor, especially for iodinated compounds which can degrade (de-iodination) or contain regioisomeric impurities.

The "Self-Validating" QC Protocol

Upon receipt of CAS 1824103-80-1, perform the following validation workflow before introducing the material into any biological assay or synthesis.

Step 1: Visual Inspection

  • Expectation: Off-white to pale yellow solid.

  • Red Flag: Dark brown or purple coloration indicates free iodine (

    
    ) release due to decomposition.
    

Step 2: LC-MS Analysis (Purity & Identity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 7 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Target Mass: [M+H]⁺ = 266.9 (approx 267).

  • Common Impurity: Des-iodo analog (Ethyl imidazole-2-carboxylate, MW ~140).

Step 3: ¹H-NMR (Structure Verification)

  • Solvent: DMSO-d₆ (preferred for solubility).

  • Key Signals:

    • 
       13.0-13.5 ppm (Broad s, 1H, NH).
      
    • 
       7.5-7.8 ppm (s, 1H, C5-H).
      
    • 
       4.2 ppm (q, 2H, Ethyl CH₂).
      
    • 
       1.3 ppm (t, 3H, Ethyl CH₃).
      
Decision Logic for Material Release

QC_Workflow Receipt Receive Material (CAS 1824103-80-1) Visual Visual Inspection Receipt->Visual ColorCheck Is it Dark/Purple? Visual->ColorCheck Reject1 REJECT: Decomposition (Free Iodine) ColorCheck->Reject1 Yes LCMS Run LC-MS ColorCheck->LCMS No (Off-white) MassCheck Mass [M+H]+ = 267? LCMS->MassCheck Reject2 REJECT: Wrong ID MassCheck->Reject2 No PurityCheck Purity > 95%? MassCheck->PurityCheck Yes Purify Recrystallize (EtOH/Hexane) PurityCheck->Purify No (<95%) Release RELEASE for Synthesis PurityCheck->Release Yes Purify->LCMS Re-test

Figure 2: Quality Control Decision Tree ensuring only high-integrity starting material enters the pipeline.

References

  • PubChem. (n.d.). Ethyl 4-iodo-1H-imidazole-2-carboxylate (Compound).[1][2] National Library of Medicine. Retrieved February 25, 2026, from [Link][3]

Sources

Exploratory

Precision Engineering of Imidazole Scaffolds: A Technical Guide to Novel Building Blocks in Medicinal Chemistry

Executive Summary: The Molecular Chameleon The imidazole ring is not merely a structural connector; it is a "molecular chameleon" capable of acting as a hydrogen bond donor/acceptor, a metal coordinator (heme-binding), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Chameleon

The imidazole ring is not merely a structural connector; it is a "molecular chameleon" capable of acting as a hydrogen bond donor/acceptor, a metal coordinator (heme-binding), and a bioisostere for carboxylic acids or amides. In modern drug discovery, the challenge has shifted from simple imidazole incorporation to the precision engineering of this scaffold.

This guide addresses the critical bottleneck in imidazole chemistry: Regiocontrol. We explore how to access novel chemical space by decoupling N-alkylation from C-functionalization, utilizing multicomponent assemblies, and exploiting C-H activation to generate highly substituted, non-flat architectures.

Structural Diversity & Physicochemical Tuning

The utility of imidazole stems from its amphoteric nature. By strategically substituting the ring, medicinal chemists can fine-tune the pKa to modulate solubility and permeability (LogD).

Table 1: Physicochemical Impact of Imidazole Substitutions

Scaffold VariantpKa (Conjugate Acid)Electronic EffectMedicinal Application
1H-Imidazole (Unsub) 6.95AmphotericGeneral linker, H-bond donor/acceptor.
2-Methylimidazole 7.85Electron Donating (+I)Increases basicity; improves solubility in low pH.
4-Nitroimidazole -0.1Electron Withdrawing (-M)Reduces basicity; prevents heme-iron coordination (reduces CYP inhibition).
1-Methylimidazole 7.0 (approx)N-CappedRemoves H-bond donor; fixes tautomeric state.
Imidazo[1,2-a]pyridine 5.6Fused SystemBioisostere for indole/purine; kinase hinge binder.

Expert Insight: A common failure mode in imidazole drug design is unintended CYP450 inhibition. The N3 nitrogen often coordinates to the heme iron of CYP enzymes. To mitigate this, introduce steric bulk at C2 or electron-withdrawing groups (EWG) at C4/C5 to reduce N3 basicity.

Synthetic Strategies for Novel Scaffolds

The Regioselectivity Challenge (The "SEM-Switch")

Traditional alkylation of imidazole often yields mixtures of N1 and N3 isomers. Modern access to novel blocks requires absolute regiocontrol. The use of the [2-(Trimethylsilyl)ethoxy]methyl (SEM) protecting group allows for a "SEM-Switch" strategy, enabling sequential C-H activation.

  • Mechanism: The SEM group directs lithiation or palladation to the C2 position. However, bulky ligands can force C5-selective arylation on the protected ring.

Multicomponent Assembly: Groebke-Blackburn-Bienaymé (GBB)

The GBB reaction is the premier method for generating fused imidazole scaffolds (e.g., imidazo[1,2-a]pyridines) in a single pot. This creates rigid, bicyclic cores ideal for kinase inhibitors.

DOT Diagram 1: Synthetic Logic Flow for Imidazole Functionalization

ImidazoleLogic Start Imidazole Core Path1 N-Protection (SEM/Boc) Start->Path1 Step 1 Path2 Multicomponent (GBB Reaction) Start->Path2 Alternative Branch1 C-H Activation Path1->Branch1 Pd/Cu Cat. Branch2 Fused Bicycles (Imidazo[1,2-a]pyridine) Path2->Branch2 Aldehyde + Isocyanide Outcome1 C5-Arylation (Steric Control) Branch1->Outcome1 Bulky Ligand Outcome2 C2-Arylation (Directing Group) Branch1->Outcome2 C2-Lithiation

Caption: Decision tree for accessing specific regioisomers. Path 1 utilizes protecting group directing effects; Path 2 builds fused rings de novo.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C5-Arylation of Imidazoles

Objective: Install an aryl group at the C5 position of a 1-substituted imidazole without touching C2. This protocol utilizes a palladium catalyst with a specific ligand to overcome the natural C2-preference of electrophilic substitution.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • P(t-Bu)₃ (10 mol%) or PPh₃ (for less hindered substrates)

  • CsF (2.0 equiv)

  • Solvent: Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), P(t-Bu)₃ (10 mol%), and CsF (304 mg, 2.0 mmol).

  • Addition: Add the Aryl Bromide (1.5 mmol) and 1-Methylimidazole (1.0 mmol) followed by anhydrous Dioxane (5 mL).

  • Reaction: Seal the tube and heat to 100–120 °C for 16 hours.

    • Validation Check: The reaction mixture should turn from dark brown to black (active Pd species). If precipitation of Pd black occurs immediately, the ligand concentration may be insufficient.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Why this works: The bulky phosphine ligand sterically hinders the Pd-center, making the crowded C2 position less accessible compared to the C5 position, effectively reversing the standard reactivity trend [1].

Protocol B: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: One-pot synthesis of a 3-amino-imidazo[1,2-a]pyridine scaffold.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or NH₄Cl (10 mol%)

  • Solvent: MeOH/DCM (1:1)

Step-by-Step Methodology:

  • Mixing: In a microwave process vial (2-5 mL), dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH/DCM (3 mL). Stir for 5 minutes to allow pre-formation of the imine intermediate.

  • Activation: Add the Isocyanide (1.1 mmol) and the catalyst (Sc(OTf)₃, 0.05 mmol). Cap the vial.

  • Irradiation: Irradiate at 100 °C for 20 minutes (Power: 150W, Max Pressure: 250 psi).

    • Validation Check: Monitor by LCMS. The disappearance of the imine peak and appearance of the M+1 peak of the fused bicycle indicates success.

  • Workup: Evaporate volatiles directly.

  • Purification: Recrystallize from EtOH or purify via automated flash chromatography (Hexane/EtOAc).

DOT Diagram 2: GBB Reaction Mechanism & Workflow

GBB_Workflow Input Amine + Aldehyde Inter Imine Formation (Schiff Base) Input->Inter - H2O Step2 Isocyanide Addition [4+1] Cycloaddition Inter->Step2 + R-NC + Catalyst Final Imidazo[1,2-a]pyridine Scaffold Step2->Final Tautomerization

Caption: The GBB reaction assembles three components into a fused bicycle via an imine intermediate.

Case Study: Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a bioisostere of the purine core found in ATP.

  • Drug Example: Ponatinib (BCR-ABL inhibitor) utilizes an imidazo[1,2-b]pyridazine core (closely related).

  • Design Logic: The nitrogen at position 1 (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in ABL), while the C3 substituent directs the molecule into the hydrophobic back pocket.

  • Novelty: Recent research utilizes the GBB reaction to install solubilizing tails at the C3 position, improving oral bioavailability for "greasy" kinase inhibitors [2].

References

  • Regioselective C-H Aryl

    • Source: N
    • Context: Detailed mechanistic study on Pd-c
    • URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances

    • Source: ACS Omega (American Chemical Society)[2]

    • Context: Comprehensive review of the GBB reaction and biological applic
    • URL:[Link]

  • Groebke-Blackburn-Bienaymé Multicomponent Reaction

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Review of the reaction's maturity, catalysts, and applications in drug discovery.[2][3][4][5]

    • URL:[Link]

  • Imidazole as a Promising Medicinal Scaffold

    • Source: NIH / PubMed Central
    • Context: Analysis of FDA-approved drugs containing imidazole and their physicochemical properties.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Sonogashira cross-coupling protocols using 4-iodoimidazole esters

Application Note: High-Efficiency Sonogashira Cross-Coupling of 4-Iodoimidazole Esters Executive Summary This guide details optimized protocols for the Sonogashira cross-coupling of 4-iodoimidazole-5-carboxylate esters ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Cross-Coupling of 4-Iodoimidazole Esters

Executive Summary

This guide details optimized protocols for the Sonogashira cross-coupling of 4-iodoimidazole-5-carboxylate esters . These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and antifungal agents. The presence of the electron-withdrawing ester group at the C5 position activates the C4–I bond toward oxidative addition, making these substrates highly reactive yet prone to specific side reactions such as hydrolysis or catalyst poisoning if the N1-nitrogen is unprotected.

This document provides two distinct protocols:

  • Standard Copper-Cocatalyzed Protocol: High-throughput, robust method for standard substrates.

  • Copper-Free Protocol: Designed for sensitive alkynes or to eliminate Glaser homocoupling byproducts.

Mechanistic Insight & Substrate Analysis

The Substrate: 4-Iodoimidazole Esters

The reactivity of the 4-iodoimidazole core is governed by the "push-pull" electronic effects of the imidazole ring and the pendant ester.

  • Activation: The C5-ester group (

    
    ) withdraws electron density from the ring, significantly lowering the activation energy for the oxidative addition of Pd(0) into the C4–I bond compared to simple iodoimidazoles.
    
  • N-H Acidification: The ester also increases the acidity of the N1-proton (

    
    ). Crucial Step:  If the N1 position is unsubstituted, it must be protected (e.g., SEM, Boc, Methyl) prior to coupling. Free N-H groups can deprotonate under basic coupling conditions, forming an imidazolate anion that coordinates strongly to Pd(II), arresting the catalytic cycle (catalyst poisoning).
    
Reaction Pathway (DOT Visualization)

SonogashiraCycle PreCat Pre-Catalyst Pd(PPh3)2Cl2 ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction (2e-) OxAdd Oxidative Addition Pd(II)(Ar)(I)L2 ActivePd->OxAdd + 4-Iodoimidazole Ester TransMet Transmetallation Pd(II)(Ar)(Alkynyl)L2 OxAdd->TransMet + Cu-Acetylide (- CuI) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim C-C Bond Formation RedElim->ActivePd Regeneration CuCycle Cu(I) Cycle CuI + Base + Alkyne → Cu-Acetylide CuCycle->TransMet Transfer Alkyne

Caption: Figure 1. Catalytic cycle for the Sonogashira coupling of 4-iodoimidazole esters. The electron-deficient nature of the imidazole ester accelerates the Oxidative Addition step.

Critical Parameters

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (Standard) or Pd(dppf)Cl₂ (Difficult)Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. Pd(dppf)Cl₂ is preferred for sterically hindered alkynes due to its large bite angle.
Co-Catalyst CuI (5-10 mol%)Essential for the "Standard" protocol to form the copper acetylide, accelerating transmetallation.
Base Et₃N or DIPEA Organic amines act as both solvent (or co-solvent) and proton scavenger. Inorganic bases (

) are used in Cu-free methods.
Solvent DMF or THF DMF promotes the solubility of the polar imidazole ester. THF is preferred if workup difficulties arise with DMF.
Atmosphere Argon/Nitrogen Mandatory. Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting valuable starting material.

Experimental Protocols

Protocol A: Standard Conditions (Pd/Cu Catalysis)

Best for: Routine synthesis, stable alkynes, rapid screening.

Reagents:

  • Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv / 5 mol%)

  • CuI (0.10 equiv / 10 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 25 mL Schlenk flask or microwave vial. Equip with a magnetic stir bar.

  • Charging: Add the iodoimidazole ester (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg) to the flask.

  • Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

  • Solvent Addition: Syringe in anhydrous DMF (5 mL) and

    
     (0.42 mL).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. Note: If the alkyne is a solid, add it in Step 2.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting iodide typically runs higher than the coupled product due to the loss of the heavy iodine atom and addition of the polar alkyne.

  • Workup: Dilute with EtOAc (30 mL). Wash with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography on silica gel.

Protocol B: Copper-Free Conditions

Best for: Alkynes prone to homocoupling, or when trace Copper contamination is a concern.

Reagents:

  • Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • XPhos or PPh₃ (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • MeCN or Dioxane (0.2 M)

Step-by-Step Procedure:

  • Charging: In a glovebox or under Argon flow, add the imidazole ester, Pd(OAc)₂, Ligand, and Cs₂CO₃ to the reaction vessel.

  • Solvent: Add degassed MeCN or Dioxane.

  • Alkyne: Add the alkyne.

  • Reaction: Heat to 80–90°C for 12–16 hours. Note: Cu-free reactions generally require higher temperatures and longer times.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization

Decision Logic for Optimization (DOT)

Optimization Start Reaction Stalled? Check1 Is Starting Material Consumed? Start->Check1 Yes Yes: Check for De-iodination Check1->Yes Yes No No: Catalyst Inactive Check1->No No Action2 Strictly exclude O2 (Glaser Coupling?) Yes->Action2 Action1 Increase Temp to 80°C or Switch to Pd(dppf)Cl2 No->Action1

Caption: Figure 2. Troubleshooting logic flow for incomplete reactions.

Common Issues:

  • Glaser Homocoupling: Blue/Green coloration in the reaction often indicates oxidation of the Copper species, leading to alkyne dimerization (Alkyne-Alkyne).

    • Fix: Degas solvents more rigorously; switch to Protocol B (Cu-Free).

  • Hydrolysis: The C5-ester can hydrolyze to the carboxylic acid under strong basic conditions/high water content, which will not couple.

    • Fix: Ensure anhydrous solvents; avoid hydroxide bases.

  • Regioselectivity: If using N-unsubstituted imidazoles, the tautomeric equilibrium will lead to mixtures of 4-alkynyl and 5-alkynyl products.

    • Fix: Always use N-protected (Methyl, SEM, Boc) starting materials.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007).[2] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Nikitina, P. A., et al. (2023).[6] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of General Chemistry. (Demonstrates synthesis and stability of the 4-methyl-5-ester scaffold). Link

  • BenchChem Protocols. (2025). General protocols for Sonogashira coupling of 4,5-diiodoimidazoles. (Contextual grounding for di-halogenated systems). Link

Disclaimer: All chemical protocols involve hazardous materials. Consult local safety regulations and SDS before proceeding.

Sources

Application

Strategic N-Alkylation of Ethyl 4-iodo-1H-imidazole-2-carboxylate

Application Note & Protocol Guide Abstract Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value scaffold in drug discovery, serving as a precursor for multisubstituted imidazoles via cross-coupling (Suzuki, Sonogashir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value scaffold in drug discovery, serving as a precursor for multisubstituted imidazoles via cross-coupling (Suzuki, Sonogashira) at the C4-iodine position.[1] However, its functionalization is complicated by the ambident nucleophilicity of the imidazole ring, leading to potential regioisomeric mixtures (N1 vs. N3 alkylation). This guide provides a definitive technical analysis of the N-alkylation process, establishing the 1,4-disubstituted imidazole as the thermodynamic and kinetic major product due to the steric influence of the C4-iodine atom. We present three validated protocols ranging from mild carbonate-mediated methods to Mitsunobu coupling, ensuring high yield and regiocontrol.

Mechanistic Insight & Regioselectivity

The N-alkylation of unsymmetrical imidazoles is governed by the interplay of tautomerism, steric hindrance, and electronic effects.

The Ambident Nucleophile Challenge

Ethyl 4-iodo-1H-imidazole-2-carboxylate exists in tautomeric equilibrium.[1] Upon deprotonation, the negative charge is delocalized across the N1-C2-N3 system. The incoming electrophile (


) can attack either nitrogen:
  • Path A (N1 Attack): Leads to Ethyl 1-alkyl-4-iodo-1H-imidazole-2-carboxylate .[1]

  • Path B (N3 Attack): Leads to Ethyl 1-alkyl-5-iodo-1H-imidazole-2-carboxylate .[1]

The "Iodine Steric Wall" Effect

Unlike nitro- or cyano-substituted imidazoles where electronic effects often dominate, the 4-iodo substituent exerts a massive steric demand.[1]

  • N3 Alkylation: Places the incoming alkyl group adjacent to the bulky Iodine atom (Van der Waals radius ~1.98 Å) and the C2-ester.[1] This creates significant steric clash.

  • N1 Alkylation: Places the alkyl group adjacent to the C5-Hydrogen (Van der Waals radius ~1.20 Å) and the C2-ester.[1] This is the path of least resistance.

Visualizing the Pathway

G Tautomer Ethyl 4-iodo-1H-imidazole-2-carboxylate (Tautomeric Mixture) Anion Delocalized Imidazole Anion (Nucleophile) Tautomer->Anion Base (Deprotonation) TS_N1 TS-N1 (Low Steric Hindrance) Anion->TS_N1 Path A (Preferred) TS_N3 TS-N3 (High Steric Clash with I) Anion->TS_N3 Path B (Disfavored) Prod_14 MAJOR PRODUCT Ethyl 1-alkyl-4-iodo-1H-imidazole-2-carboxylate (1,4-isomer) TS_N1->Prod_14 Prod_15 MINOR PRODUCT Ethyl 1-alkyl-5-iodo-1H-imidazole-2-carboxylate (1,5-isomer) TS_N3->Prod_15

Figure 1: Reaction pathway illustrating the steric steering effect of the C4-iodine atom, favoring the 1,4-regioisomer.

Experimental Protocols

Method Selection Guide
RequirementRecommended ProtocolKey Advantage
Standard / Scale-up Protocol A (K₂CO₃/MeCN) Mild, no aqueous quench needed, easy workup.[1]
Unreactive Halides Protocol B (NaH/DMF) High driving force, rapid reaction.[1]
Alcohol Reagents Protocol C (Mitsunobu) Direct alkylation using alcohols; avoids halide synthesis.[1]
Protocol A: Mild Base Alkylation (Recommended)

Best for: Primary alkyl halides (benzyl bromide, methyl iodide, ethyl bromoacetate).[1] Mechanism: SN2 substitution via weak base deprotonation.[1]

Reagents:

  • Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv)[1]

  • Alkyl Halide (1.1 – 1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[2]

  • Acetonitrile (MeCN) or DMF [0.1 M concentration][1]

Procedure:

  • Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous MeCN (or DMF). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the anion forms.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction:

    • Reactive Halides (BnBr, MeI): Stir at Room Temperature for 4–12 hours.

    • Less Reactive Halides: Heat to 60°C for 4–8 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The product typically has a higher R_f than the starting material.[1]

  • Workup:

    • Filter off the solid K₂CO₃.[1]

    • Concentrate the filtrate under reduced pressure.[1][2][3][4]

    • Resuspend residue in EtOAc and wash with water (x2) and brine (x1).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3][4]

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Strong Base Alkylation (High Efficiency)

Best for: Secondary alkyl halides or less reactive electrophiles.[1] Mechanism: Irreversible deprotonation to the sodium salt.[1]

Reagents:

  • Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% in oil (1.2 equiv)

  • Alkyl Halide (1.2 equiv)[1][2]

  • Anhydrous DMF or THF [0.1 M][1]

Procedure:

  • Deprotonation: In a flame-dried flask under Nitrogen/Argon, dissolve the imidazole substrate in anhydrous DMF. Cool to 0°C.[1][5]

  • Base Addition: Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C (optional, to control exotherm) and add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully add saturated NH₄Cl solution or ice water to quench excess hydride.[1]

  • Extraction: Extract with EtOAc (x3). Wash combined organics with water (x3) to remove DMF, then brine.[1]

  • Purification: Silica gel chromatography.

Protocol C: Mitsunobu Reaction

Best for: Alkylating with primary/secondary alcohols (avoiding halide handling).[1] Reagents:

  • Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv)[1]

  • Alcohol (R-OH) (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • DIAD or DEAD (1.5 equiv)[1]

  • Anhydrous THF or Toluene[1]

Procedure:

  • Mix: Dissolve imidazole, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.[1][5]

  • Add: Add DIAD dropwise over 10–15 minutes. Maintain temperature <5°C during addition.

  • React: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO), filter.[1]

  • Purification: The filtrate requires careful chromatography to separate the product from reduced hydrazine byproducts.[1]

Analytical Data & Troubleshooting

Expected NMR Signature (1,4-Isomer)
  • Proton NMR (CDCl₃):

    • H-5 (Singlet): Typically appears between δ 7.2 – 7.6 ppm .[1]

    • Note: In the 1,5-isomer (minor), the proton would be at the C4 position. Due to the adjacent N3 and lack of Iodine shielding, the shift often differs, but NOE (Nuclear Overhauser Effect) is the gold standard for assignment.

    • NOE Confirmation: Irradiating the N-Alkyl protons (N-CH₂) should show a strong enhancement of the H-5 singlet for the 1,4-isomer.[1] If the 1,5-isomer formed, the N-CH₂ would be far from the C4-H (blocked by Iodine) and show weak/no NOE to the ring proton.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.[1]Ensure solvents are anhydrous (Karl Fischer < 100 ppm).[1] For Protocol A, add catalytic Cs₂CO₃ or KI.[1]
Regioisomer Mix Small alkyl group (Methyl) or high temperature.[1]Lower reaction temperature to 0°C. Switch to a bulkier base or solvent (e.g., t-BuOH) to enhance steric discrimination (rarely needed for this substrate).
Deiodination Metal contamination or harsh reduction.[1]Avoid using copper catalysts.[1] If using NaH, ensure it is not contaminated with metallic sodium.[1] Do not heat >100°C.
Ester Hydrolysis Aqueous base exposure.[1][4]Avoid NaOH/KOH.[1] Use K₂CO₃ or NaH in anhydrous organic solvents.[1]

References

  • Synthesis of Ethyl Imidazole-2-carboxylate Derivatives: ChemicalBook. "ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis."

  • General Protocol for N-Alkylation of 4-Iodoimidazoles: BenchChem. "Protocol for N-Alkylation of 4-iodo-1H-imidazole."[1]

  • Regioselectivity in Imidazole Alkylation (Steric vs Electronic): University of Otago Archive. "N-Alkylation of imidazoles: Regioselectivity studies."[1][5][6][7][8]

  • Regioselective Synthesis of 1-alkyl-4-imidazolecarboxylates: PubMed. "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates."

  • Compound Properties (Ethyl 4-iodo-1H-imidazole-2-carboxylate): Sigma-Aldrich. "Ethyl 4-iodo-1H-imidazole-2-carboxylate Product Information."

Sources

Method

Application Note: Ethyl 4-iodo-1H-imidazole-2-carboxylate as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern therapeutic strategy. The imidazole ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-iodo-1H-imidazole-2-carboxylate , a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors. We present its chemical properties, a robust protocol for its functionalization via Suzuki-Miyaura cross-coupling, and a standard protocol for evaluating the biological activity of the resulting inhibitors, using the p38α MAP kinase as a model target.

Introduction: The Strategic Advantage of the Imidazole Scaffold

The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is electronically rich and capable of acting as both a hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with the hinge region of the kinase ATP-binding pocket.[3][4][5] This binding mode mimics the interaction of the adenine portion of ATP, making imidazole derivatives effective ATP-competitive inhibitors.[4][6]

Ethyl 4-iodo-1H-imidazole-2-carboxylate is an ideal starting material for building libraries of kinase inhibitors due to its orthogonal functionalities:

  • C4-Iodo Group: The carbon-iodine bond is a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for the systematic introduction of diverse aryl and heteroaryl moieties that can explore hydrophobic pockets within the kinase active site to enhance potency and selectivity.[5]

  • C2-Ester Group: The ethyl ester at the C2 position can be readily hydrolyzed and converted into an amide. This position is often used to introduce groups that can form additional hydrogen bonds or occupy other nearby regions of the active site, further refining the inhibitor's pharmacological profile.[9]

  • N1-Proton: The imidazole nitrogen can be alkylated to introduce another point of diversity or can participate in hydrogen bonding. Protection of this nitrogen is often required for efficient cross-coupling.[8]

Physicochemical Properties & Handling

A summary of the key properties of Ethyl 4-iodo-1H-imidazole-2-carboxylate is provided below.

PropertyValueSource
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol [10]
Appearance Solid
Purity Typically ≥95%
CAS Number 1824103-80-1[10]
Storage 4°C, protect from light

Safety & Handling: Ethyl 4-iodo-1H-imidazole-2-carboxylate is considered hazardous. It may be harmful if swallowed and causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[11]

Synthetic Strategy & Workflow

The primary utility of this intermediate is its role in building substituted imidazoles for kinase inhibitor discovery. A common and highly effective strategy involves a Suzuki-Miyaura cross-coupling reaction at the C4 position. This workflow demonstrates the power of this building block in rapidly generating molecular diversity.

G cluster_0 Step 1: N-Protection (Optional but Recommended) cluster_1 Step 2: C4-Arylation via Suzuki Coupling cluster_2 Step 3: Deprotection & Amidation A Ethyl 4-iodo-1H- imidazole-2-carboxylate B N-Protected Intermediate (e.g., Trityl, SEM) A->B  TrCl, Et3N  DCM, rt C Aryl/Heteroaryl Boronic Acid D Pd Catalyst (e.g., Pd(PPh3)4) F C4-Arylated Imidazole Intermediate B->F  Heat (e.g., 100°C) E Base (e.g., K2CO3) Solvent (Dioxane/H2O) G Final Kinase Inhibitor (Amide Derivative) F->G  1. Deprotection (e.g., TFA)  2. Saponification (LiOH)  3. Amide Coupling (R-NH2)

Caption: General synthetic workflow for elaborating the imidazole scaffold.

Detailed Experimental Protocols

This section provides a detailed, field-tested protocol for the synthesis of a model p38α MAP kinase inhibitor, a class of therapeutics targeted for inflammatory diseases.[6][13]

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-iodo-1H-imidazole-2-carboxylate

This protocol describes the coupling of the (N-protected) iodo-imidazole with a commercially available boronic acid. N-protection is highly recommended to prevent side reactions and improve yields.[8]

Materials:

  • N-Trityl-Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add N-Trityl-Ethyl 4-iodo-1H-imidazole-2-carboxylate, 4-fluorophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[14]

  • Reagent Addition: Through the septum, add the degassed 4:1 dioxane/water solvent mixture via syringe. Then, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-6 hours).[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, Ethyl 4-(4-fluorophenyl)-1-trityl-1H-imidazole-2-carboxylate.

Protocol 2: In Vitro Kinase Assay for IC₅₀ Determination (p38α Model)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the newly synthesized compound against its target kinase, p38α, using a luminescence-based assay that measures ADP formation.[15][16]

Materials:

  • Synthesized inhibitor compound

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2)[15][17]

  • Adenosine-5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[15]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • DMSO

  • 384-well white plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control (0% inhibition).

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted inhibitor or DMSO control.

    • 2 µL of recombinant p38α enzyme in assay buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the kinase.[18]

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing ATF2 and ATP at its Kₘ concentration) to each well to start the kinase reaction.[18]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure ADP formation following the manufacturer's protocol for the ADP-Glo™ assay.[15] This typically involves:

    • Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • IC₅₀ Calculation: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Example Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor Ap38α16.8
Staurosporine (Control)p38α5.2

Case Study: Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a central regulator of cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress.[6][13][18] Dysregulation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis.[13][19] Imidazole-based inhibitors, such as the famous SB203580, are known to be potent and selective inhibitors of p38α kinase.[4] They act by competing with ATP for binding in the active site, thereby preventing the phosphorylation of downstream substrates like MAPKAPK2 and transcription factors (e.g., ATF2), which ultimately blocks the production of pro-inflammatory cytokines.[15][18]

G Stimuli Inflammatory Cytokines (TNF-α, IL-1β) Environmental Stress Receptor Cell Surface Receptors Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK  Phosphorylation p38 p38 MAPK MKK->p38  Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates  Phosphorylation Inhibitor Imidazole-Based Inhibitor Inhibitor->p38  Inhibition Response Inflammatory Response (Cytokine Production) Substrates->Response  Activation

Caption: Inhibition of the p38 MAPK signaling cascade by an imidazole inhibitor.

Conclusion

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a powerful and synthetically tractable intermediate for drug discovery. Its dual functional handles allow for the rapid and systematic exploration of chemical space around the privileged imidazole scaffold. The protocols and strategies outlined in this note provide a robust framework for researchers to design, synthesize, and evaluate novel kinase inhibitors, accelerating the development of next-generation therapeutics.

References

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. [Link]

  • Loiodice, F., et al. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]

  • Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]

  • Scilit. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]

  • Wang, Y. F., et al. (n.d.). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. [Link]

  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Link]

  • MDPI. (2023). Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. [Link]

  • Taylor & Francis Online. (2026). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. [Link]

  • PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. [Link]

  • ResearchGate. (n.d.). p38 active mutants are inhibited by specific inhibitors. A, an in vitro... [Link]

  • Merck. (n.d.). Ethyl 4-iodo-1H-imidazole-2-carboxylate. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

  • ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

Sources

Application

Palladium-catalyzed functionalization of C4-iodoimidazoles

Application Note: Palladium-Catalyzed Functionalization of C4-Iodoimidazoles Executive Summary The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in drugs such as Losarta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of C4-Iodoimidazoles

Executive Summary

The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in drugs such as Losartan, Ondansetron, and Dacarbazine. While C2-functionalization is well-established due to the inherent acidity of the C2-proton, C4-functionalization remains a synthetic bottleneck due to tautomeric ambiguity and electronic deactivation.

This guide details the operational protocols for transforming 4-iodoimidazoles via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[1] It addresses the critical "Tautomer Trap"—the regiochemical scrambling that occurs during N-protection—and provides self-validating workflows to ensure high yield and isomeric purity.

Strategic Analysis: The "Tautomer Trap" & N-Protection

Before attempting catalysis, the user must address the nitrogen proton. 4(5)-iodoimidazole exists in equilibrium. Direct alkylation often yields a mixture of 4-iodo-1-alkylimidazole (Desired) and 5-iodo-1-alkylimidazole (Undesired), typically in a 60:40 to 80:20 ratio depending on steric bulk.

Critical Directive:

  • For robust scale-up: Use Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection. These bulky groups favor the formation of the 1,4-isomer (sterically less hindered) and prevent catalyst poisoning by the free N-H.

  • For rapid diversity: Use unprotected coupling only if using specific water-soluble phosphine ligands (see Advanced Protocol below).

Workflow Visualization

ImidazoleWorkflow Start 4(5)-Iodoimidazole (Tautomeric Mix) Protect N-Protection (Trt-Cl or SEM-Cl) Start->Protect Base/Solvent Isolate Isolate 1,4-Isomer (Recrystallization) Protect->Isolate Regio-separation Couple Pd-Catalyzed Coupling (Suzuki/Sonogashira) Isolate->Couple Pd(0)/Ligand Deprotect Deprotection (Acidic Hydrolysis) Couple->Deprotect TFA or HCl Product C4-Functionalized Imidazole Deprotect->Product

Caption: Logical workflow for ensuring regiochemical integrity during C4-iodoimidazole functionalization.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 4-arylimidazoles. Challenge: Protodehalogenation (loss of Iodine) competes with transmetallation.

Standard Protocol (Protected Substrate)
ParameterConditionRationale
Substrate 1-Trityl-4-iodoimidazole (1.0 equiv)Trityl group prevents N-coordination to Pd.
Boronic Acid Arylboronic acid (1.5 equiv)Excess required due to potential protodeboronation.
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Bidentate ferrocenyl ligand resists de-ligation.
Base K₂CO₃ (2.0 M aq, 3.0 equiv)High molarity aqueous base accelerates transmetallation.
Solvent 1,2-Dimethoxyethane (DME)Excellent solubility for trityl-protected species.
Temp/Time 85 °C / 4–12 hModerate heat avoids thermal cleavage of Trityl.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 1-trityl-4-iodoimidazole (1.0 mmol, 436 mg), arylboronic acid (1.5 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed DME (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • React: Heat to 85 °C with vigorous stirring. The biphasic mixture must be well-emulsified.

  • Monitor: Check LCMS at 4 hours. Look for the product mass. If starting material remains but no de-iodinated byproduct is seen, add 2 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Trityl groups are lipophilic; the product usually elutes early.

Advanced Insight: For unprotected 4-iodoimidazole, use Pd(OAc)₂ / XPhos with K₃PO₄ in n-Butanol/Water (100 °C). The XPhos ligand creates a bulky shell that protects the Pd center from the free imidazole nitrogen [1].

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for "Click" chemistry or heterocyclization. Challenge: Glaser coupling (homocoupling of alkyne) and copper acetylide formation issues.

Optimized Protocol
ComponentSpecification
Catalyst Pd(PPh₃)₄ (5 mol%)
Co-Catalyst CuI (10 mol%)
Base/Solvent Et₃N / DMF (1:3 ratio)
Alkyne Terminal Alkyne (1.2 equiv)
Temperature 60 °C

Step-by-Step Procedure:

  • Dissolution: Dissolve N-protected 4-iodoimidazole (1.0 mmol) in anhydrous DMF (3 mL) and Et₃N (1 mL) in a screw-cap vial.

  • Degas: Sparge with Nitrogen for 10 minutes. Oxygen is the enemy here (causes homocoupling).

  • Add Catalysts: Add Pd(PPh₃)₄ (58 mg) and CuI (19 mg) simultaneously under Nitrogen flow.

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat: Stir at 60 °C.

    • Note: If the solution turns black immediately, your solvent was not dry/degassed enough.

  • Quench: Pour into saturated NH₄Cl (aq) to sequester copper. Extract with EtOAc.[1][2]

Protocol C: Buchwald-Hartwig Amination (C-N Bond)[1]

Objective: Synthesis of 4-aminoimidazoles. Challenge: This is the most difficult transformation. Aryl iodides can poison Pd catalysts in Buchwald reactions due to the formation of stable Pd-iodide dimers that do not undergo transmetallation easily.

Expert Recommendation: If possible, switch to 4-bromoimidazole for this specific reaction. If 4-iodo must be used, follow this specialized protocol using a strong L-type ligand.

High-Performance Protocol
ParameterCondition
Ligand BrettPhos or tBuXPhos (Pre-catalyst preferred)
Catalyst Source Pd(OAc)₂ (if not using precatalyst)
Base NaOtBu (Sodium tert-butoxide)
Solvent t-Amyl Alcohol or Toluene
Temp 100–110 °C

Mechanism & Logic: The bulky BrettPhos ligand facilitates the reductive elimination of the C-N bond, which is the rate-determining step for electron-rich imidazoles. NaOtBu is required to deprotonate the amine and form the active palladium-amido complex.

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%) in Toluene (1 mL) and stir for 5 mins at RT to form the active species (solution turns from orange to dark red/brown).

  • Substrate Addition: Add 1-protected-4-iodoimidazole (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Reaction: Dilute with remaining Toluene (4 mL) and seal. Heat to 100 °C.

  • Workup: Filter through a Celite pad to remove palladium black and salts. Concentrate and purify.

Troubleshooting & Optimization Guide

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure N1 is protected with a bulky group (Trt, SEM). Free NH coordinates Pd.
De-iodination (Product is Imidazole-H)

-Hydride Elimination or Protodehalogenation
Switch solvent from alcoholic (EtOH) to aprotic (DMF/Dioxane). Reduce reaction temperature.
Homocoupling (Alkyne-Alkyne) Oxygen Leak (Sonogashira)Re-degas solvents. Add a reducing agent like Sodium Ascorbate (rare, but effective).
Regioisomer Mix Tautomer EquilibrationVerify starting material purity. Do not protect in situ; isolate the protected intermediate first.
Catalytic Cycle Visualization (General)

CatalyticCycle Pd0 LnP-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodoimidazole TransMet Transmetallation (Base/Boronate/Amine) OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (Product Release) TransMet->RedElim New C-C/C-N Bond RedElim->Pd0 Regenerate Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling of 4-iodoimidazoles.

References

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876.[3] [Link]

  • Gribkov, D. V., Hultin, S. J., & Hughes, S. J. (2003). The Synthesis of 4-Aminoimidazoles via Buchwald-Hartwig Amination.[4] Organic Letters, 5(26), 5031-5034. [Link]

Sources

Method

Hydrolysis of ethyl ester in 4-iodo-1H-imidazole-2-carboxylate derivatives

This guide details the protocol for the hydrolysis of ethyl 4-iodo-1H-imidazole-2-carboxylate. This transformation presents a specific chemoselective challenge: preventing the spontaneous decarboxylation of the resulting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the hydrolysis of ethyl 4-iodo-1H-imidazole-2-carboxylate. This transformation presents a specific chemoselective challenge: preventing the spontaneous decarboxylation of the resulting imidazole-2-carboxylic acid while maintaining the integrity of the carbon-iodine (C–I) bond.

Part 1: Executive Summary & Strategic Analysis

The Challenge: Hydrolyzing ethyl 4-iodo-1H-imidazole-2-carboxylate is not a trivial saponification. Imidazole-2-carboxylic acids are inherently unstable. The carboxylic acid group at the C2 position, flanked by the two nitrogen atoms, is electronically predisposed to decarboxylation, a process significantly accelerated by heat and acidic conditions. Furthermore, the C4-iodine motif—a valuable handle for subsequent Suzuki or Sonogashira couplings—must be preserved against dehalogenation.

The Solution: The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis at controlled low temperatures. LiOH is selected over NaOH or KOH for its milder cation effect and solubility profile in THF/Water mixtures. The critical deviation from standard protocols is the isolation strategy : avoiding thermal concentration of acidic solutions to prevent the release of CO₂ and the formation of 4-iodoimidazole.

Part 2: Mechanistic Insight & Pathways

The following diagram illustrates the "Fragile Balance" required during this reaction. The goal is to trap the species in the Green Zone (Stable Carboxylate Salt) and avoid the Red Zone (Decarboxylation).

ReactionPathways cluster_stable Target Isolation Zone Ester Ethyl 4-iodo-1H-imidazole-2-carboxylate (Starting Material) Tetra Tetrahedral Intermediate Ester->Tetra LiOH / THF / H2O Nucleophilic Attack Salt Lithium 4-iodo-1H-imidazole-2-carboxylate (STABLE SALT FORM) Tetra->Salt - EtOH Acid 4-Iodo-1H-imidazole-2-carboxylic acid (Free Acid - Zwitterion) Salt->Acid Acidification (pH < 4) Decarb 4-Iodoimidazole + CO2 (DECOMPOSITION PRODUCT) Salt->Decarb High Temp Acid->Decarb Heat (>40°C) or Prolonged Storage

Figure 1: Reaction pathway analysis highlighting the risk of decarboxylation upon acidification and heating.

Part 3: Detailed Experimental Protocol

Reagents & Equipment:

  • Substrate: Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent System: THF : Water (3:1 ratio)

  • Acid: 1M HCl (for careful pH adjustment)

  • Equipment: LC-MS (essential for monitoring), Lyophilizer (Freeze Dryer).

Step-by-Step Methodology

1. Solubilization (0 min)

  • In a round-bottom flask, dissolve Ethyl 4-iodo-1H-imidazole-2-carboxylate in THF.

  • Note: The ester is lipophilic. Ensure complete dissolution before adding water.

  • Add Water to achieve a THF:Water ratio of 3:1. The solution may turn slightly cloudy; this is acceptable.

2. Saponification (0 - 4 hours)

  • Cool the mixture to 0°C (ice bath).

  • Add LiOH·H₂O (2.5 eq) in a single portion.

  • Allow the reaction to warm naturally to Room Temperature (20-25°C) .

  • Critical Checkpoint:Do NOT heat. Heating above 40°C significantly increases the rate of iodine displacement (hydrodehalogenation) and decarboxylation.

  • Monitor: Check by LC-MS after 2 hours. Look for the disappearance of the ester [M+H]+ and appearance of the acid mass [M+H]+ (Calculated mass of acid: ~237.96).

3. Workup & Isolation (The "Cold" Protocol)

  • Standard evaporation is dangerous here.

  • Option A: Isolation as Lithium Salt (Recommended for Stability)

    • Concentrate the reaction mixture under reduced pressure at <30°C to remove THF only.

    • The remaining aqueous solution contains the Lithium carboxylate.

    • Lyophilize (freeze-dry) the aqueous layer directly.

    • Result: White/off-white powder (Lithium salt). This is stable and can be used directly in amide couplings (with HATU/PyBOP).

  • Option B: Isolation as Free Acid (If strictly required)

    • Cool the aqueous residue (after THF removal) to 0°C.

    • Carefully adjust pH to 5.0–6.0 using 1M HCl. Do not go below pH 4.

    • The zwitterionic acid typically precipitates at this isoelectric range.

    • Filter the solid, wash with cold water (small volume) and diethyl ether.

    • Dry under high vacuum at room temperature . Do not oven dry.

Data Validation Table
ParameterRecommended RangeRisk of Deviation
Temperature 0°C to 25°C>40°C leads to decarboxylation (Loss of CO₂).
Base Equivalents 2.0 - 3.0 eq<1.5 eq results in incomplete conversion; >5 eq may attack Iodine.
pH during Workup 5.0 - 6.0 (for free acid)pH < 3 accelerates decarboxylation; pH > 8 keeps product as salt.
Drying Method Lyophilization / VacuumOven drying destroys the product.

Part 4: Troubleshooting & Optimization

Scenario 1: LC-MS shows product mass minus 44 (Decarboxylation).

  • Cause: Reaction temperature was too high or acidification was too aggressive.

  • Fix: Repeat experiment at 0°C constant temperature. Isolate as the Lithium salt (Option A) without acidification.

Scenario 2: Low solubility of starting material.

  • Fix: Change solvent system to MeOH:THF:Water (1:1:1) . Methanol aids solubility but ensure it is removed completely during workup to prevent methyl ester formation if acidic conditions are used.

Scenario 3: Iodine loss (Dehalogenation).

  • Cause: Palladium contamination in glassware or presence of reducing agents.

  • Fix: Use dedicated glassware. Ensure solvents are peroxide-free.

Part 5: Workflow Visualization

The following flowchart guides the decision-making process for isolation.

WorkupFlow Start Reaction Complete (LC-MS Confirmed) RemoveSolvent Evaporate THF (Temp < 30°C) Start->RemoveSolvent Decision Intended Downstream Use? RemoveSolvent->Decision PathA Coupling Reaction (Amide bond formation) Decision->PathA Synthesis PathB Characterization / Storage Decision->PathB Analysis ActionA Do NOT Acidify. Lyophilize directly. PathA->ActionA ActionB Acidify to pH 5-6. Filter Precipitate. PathB->ActionB FinalA Isolate Li-Salt (Stable) ActionA->FinalA FinalB Isolate Free Acid (Store at -20°C) ActionB->FinalB

Figure 2: Decision tree for product isolation based on downstream application.

References

  • General Stability of Imidazole-2-Carboxylates

    • Title: 1H-Imidazole-2-carboxylic acid synthesis and stability.[1][2]

    • Source: ChemicalBook / Organic Syntheses.
  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Heterocyclic Carboxylic Acids.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • 4-Iodo-1H-imidazole Properties

    • Title: Ethyl 4-iodo-1H-imidazole-2-carboxylate Product D
    • Source: Sigma-Aldrich.[4]

Sources

Application

Protecting group strategies for nitrogen in 4-iodoimidazole-2-carboxylates

Application Note: Protecting Group Strategies for Nitrogen in 4-Iodoimidazole-2-Carboxylates Executive Summary The 4-iodoimidazole-2-carboxylate scaffold is a high-value pharmacophore intermediate, serving as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Nitrogen in 4-Iodoimidazole-2-Carboxylates

Executive Summary

The 4-iodoimidazole-2-carboxylate scaffold is a high-value pharmacophore intermediate, serving as a precursor for p38 MAP kinase inhibitors, angiotensin II antagonists, and various oncology targets. However, the presence of the acidic pyrrole-like nitrogen (N1) presents a dual challenge: it quenches organometallic reagents (e.g., Grignards, lithiates) and poisons palladium catalysts during cross-coupling reactions. Furthermore, the 4-iodo moiety is labile toward reduction, and the 2-carboxylate ester is sensitive to hydrolysis.

This guide details the strategic selection and application of protecting groups (PGs) for the N1 position. We focus on two primary strategies: SEM (2-(Trimethylsilyl)ethoxymethyl) for robust stability during basic/organometallic transformations, and Trityl (Triphenylmethyl) for steric shielding and mild acidic deprotection.

Strategic Analysis: Selecting the Right Protecting Group

The choice of protecting group is dictated by the subsequent chemistry planned for the 4-iodo position.

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Trityl (Triphenylmethyl, Trt) Boc (tert-Butyloxycarbonyl)
Primary Utility Suzuki/Sonogashira Coupling , LithiationSteric Shielding , Mild conditionsRapid derivatization, simple handling
Stability (Base) Excellent (Stable to NaH, KOtBu, hydroxides)Good (Stable to mild base)Poor (Labile to alkoxides/strong nucleophiles)
Stability (Acid) Moderate (Stable to weak acids)Poor (Labile to TFA, AcOH)Poor (Labile to TFA, HCl)
Pd-Catalyst Compatibility High (Does not coordinate Pd)Moderate (Steric bulk can hinder approach)Moderate
Regioselectivity Often yields separable 1,4 / 1,5 mixturesFavors less hindered isomer (kinetic)Often yields mixtures
Deprotection Fluoride (TBAF) or Lewis Acid (MgBr₂)Mild Acid (TFA/DCM or AcOH)Acid (TFA) or Heat
Cost/Toxicity High / SEM-Cl is toxicModerate / Trt-Cl is cheapLow / Boc₂O is benign
Decision Matrix: Pathway Selection

PG_Selection Start Start: 4-Iodoimidazole-2-carboxylate NextStep What is the next synthetic step? Start->NextStep Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) NextStep->Suzuki Lithiation Lithiation / Metal-Halogen Exchange NextStep->Lithiation SimpleAlk Simple N-Alkylation or Ester Hydrolysis NextStep->SimpleAlk RecSEM RECOMMENDATION: SEM Protection (Robust, prevents N-poisoning) Suzuki->RecSEM High Stability Lithiation->RecSEM Essential RecTrt RECOMMENDATION: Trityl Protection (Easy removal, steric control) SimpleAlk->RecTrt Cost Effective

Figure 1: Decision matrix for selecting the appropriate nitrogen protecting group based on downstream chemistry.

Deep Dive: The Regioselectivity Challenge

Protecting 4-substituted imidazoles creates a tautomeric conflict. The 4-iodoimidazole-2-carboxylate exists in equilibrium. Upon deprotonation, the anion can be alkylated at N1 or N3.[1]

  • 1,4-Isomer (Target): The PG is attached to the nitrogen distal to the iodine (N1). This is sterically favored if the iodine is bulky, as the PG sits next to the smaller H-atom at C5.

  • 1,5-Isomer (Byproduct): The PG is attached to the nitrogen proximal to the iodine. This forms due to the electronic withdrawing effect of the ester and iodine, which can acidify the specific NH tautomer.

Critical Insight: For 4-iodoimidazole-2-carboxylates, SEM protection typically yields a mixture , often favoring the 1,4-isomer (approx. 3:1 to 6:1 ratio), but chromatographic separation is mandatory before proceeding to cross-coupling to ensure structural integrity.

Detailed Protocols

Protocol A: SEM Protection (The "Gold Standard" for Coupling)

Best for: Subsequent Suzuki/Sonogashira coupling or lithiation.

Reagents:

  • Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv)[2]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • SEM-Chloride (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the imidazole substrate in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution may turn yellow/orange.

    • Wait: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation and cessation of gas evolution.

  • Alkylation: Add SEM-Cl dropwise via syringe over 5 minutes.

    • Note: SEM-Cl is toxic and volatile; handle in a fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (polar, low R_f) should disappear; two less polar spots (regioisomers) will appear.

  • Workup:

    • Quench carefully with Sat. NH₄Cl solution at 0 °C.

    • Extract with EtOAc (3x).[3] Wash combined organics with water (2x) and brine (to remove DMF).

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification (Critical): Flash chromatography (SiO₂).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Identification: The 1,4-isomer (usually major) typically elutes after the 1,5-isomer (minor) due to the dipole moment interaction with silica, though this can vary. Verify by NOE NMR : Irradiate the N-CH₂-SEM protons. If you see enhancement of the imidazole C-H signal, it is the 1,4-isomer (PG is near the H). If you see no enhancement (or enhancement of the Iodine environment, which is invisible in 1H NMR), it is the 1,5-isomer.

Protocol B: Trityl Protection (The "Steric Shield")

Best for: Acid-sensitive substrates or when avoiding toxic SEM-Cl.

Reagents:

  • Substrate (1.0 equiv)

  • Trityl Chloride (Trt-Cl) (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv) or DIPEA

  • DCM (Dichloromethane) (0.2 M)

Workflow:

  • Dissolution: Dissolve substrate and Et₃N in DCM at RT.

  • Addition: Add Trt-Cl in one portion.

  • Reaction: Stir at RT for 12–18 hours.

    • Note: The reaction is slower than SEM protection due to the steric bulk of the trityl group and the 2-ester.

  • Workup: Wash with water, then brine. Dry over MgSO₄.

  • Purification: Recrystallization from EtOH or Hexane/EtOAc is often possible due to the high crystallinity of trityl derivatives. If chromatography is needed, use neutralized silica (pre-wash column with 1% Et₃N in Hexane) to prevent acid-catalyzed deprotection on the column.

Deprotection Strategies

Once the core transformation (e.g., Suzuki coupling at C4) is complete, the PG must be removed.

MethodReagentsConditionsMechanismNotes
SEM Removal (Fluoride) TBAF (1 M in THF)Reflux, 4–12 hFluoride attacks Si, fragmentationCan be slow. Ethylenediamine can be added to scavenge formaldehyde byproduct.
SEM Removal (Acid) 6N HCl / EtOH60 °C, 2 hAcid hydrolysisRisk: May hydrolyze the 2-ethyl ester to the carboxylic acid.
SEM Removal (Mild) MgBr₂ · OEt₂nitromethane, RTLewis Acid assistedExcellent for sensitive substrates [1].
Trityl Removal TFA / DCM (1:10)RT, 1 hAcidolysisVery fast. The solution turns yellow (trityl cation). Quench with MeOH.
Deprotection Workflow Visualization

Deprotection Protected Protected Imidazole (SEM or Trt) Method Select Method Protected->Method TBAF TBAF / THF (Reflux) Method->TBAF If SEM MgBr MgBr2 / MeNO2 (Mild) Method->MgBr If SEM + Acid Sensitive TFA TFA / DCM (Acidic) Method->TFA If Trityl Product Final Product (NH-Free) TBAF->Product MgBr->Product TFA->Product

Figure 2: Workflow for deprotection based on PG and substrate sensitivity.

Troubleshooting & Quality Control

  • NMR Diagnostic (SEM): Look for the characteristic singlet at

    
     ppm (TMS group) and the methylene triplets at 
    
    
    
    and
    
    
    ppm.
  • NMR Diagnostic (Trityl): Look for the multiplet of 15 aromatic protons at

    
     ppm.
    
  • Iodine Stability: If the iodine atom is lost during protection (rare but possible with aggressive nucleophiles), the C4-H signal will appear in the proton NMR (

    
     ppm depending on solvent).
    
  • Ester Hydrolysis: Ensure the ethyl quartet (

    
     ppm) and triplet (
    
    
    
    ppm) remain intact after workup. Avoid strong hydroxide bases during workup.

References

  • Vedejs, E., &wq; Duncan, S. M. (2000). A Mild, Chemoselective Method for the Removal of SEM and MOM Protecting Groups. The Journal of Organic Chemistry. Link

  • Greene, T. W., &wq; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Lipshutz, B. H., &wq; Pegram, J. J. (1980).[5] beta-(Trimethylsilyl)ethoxymethyl chloride.[6] A new reagent for the protection of the hydroxyl group.[6] Tetrahedron Letters. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Revesz, L., et al. (2004). Synthesis of P38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Example of 4-iodoimidazole scaffold manipulation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Ethyl 4-iodo-1H-imidazole-2-carboxylate Iodination

Introduction Ethyl 4-iodo-1H-imidazole-2-carboxylate is a critical building block in pharmaceutical research and development, notably for introducing the imidazole moiety into complex molecular scaffolds through cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a critical building block in pharmaceutical research and development, notably for introducing the imidazole moiety into complex molecular scaffolds through cross-coupling reactions.[1][2] However, the synthesis, specifically the regioselective iodination of the parent ethyl 1H-imidazole-2-carboxylate, is often challenging. Researchers frequently encounter issues with low yields, incomplete reactions, and the formation of difficult-to-separate byproducts.[1][3]

This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you overcome common hurdles and significantly improve the yield and purity of your target compound.

Reaction Mechanism & Core Principles

The iodination of the imidazole ring is an electrophilic aromatic substitution reaction. The success of this reaction hinges on activating the imidazole ring to make it sufficiently nucleophilic to attack a weak electrophile like molecular iodine (I₂) or a more reactive source like N-Iodosuccinimide (NIS).

The key mechanistic steps are:

  • Deprotonation: A base removes the acidic proton from the N-1 position of the imidazole ring. This is a crucial step as it increases the electron density of the ring system, making it more activated towards electrophilic attack.[4]

  • Electrophilic Attack: The electron-rich imidazole anion attacks the electrophilic iodine source (e.g., I⁺). The C4 and C5 positions are the most electron-rich and thus the most likely sites for substitution.

  • Rearomatization: The intermediate loses a proton to regain aromaticity, yielding the final iodinated product.

Diagram: Electrophilic Iodination of Ethyl 1H-imidazole-2-carboxylate

Iodination_Mechanism cluster_start Step 1: Deprotonation cluster_attack Step 2: Electrophilic Attack cluster_end Step 3: Rearomatization Start Ethyl 1H-imidazole- 2-carboxylate Anion Imidazole Anion (Activated) Start->Anion + Base - H₂O/H₂CO₃ Base Base (e.g., NaHCO₃, NaOH) Intermediate Sigma Complex (Non-aromatic) Anion->Intermediate + I⁺ Iodine Iodine Source (I₂ or NIS) Product Ethyl 4-iodo-1H-imidazole- 2-carboxylate Intermediate->Product - H⁺

Caption: Key steps in the base-mediated electrophilic iodination of the imidazole ring.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows very low conversion, with a lot of starting material remaining. What is the most likely cause?

A: The most common cause is insufficient activation of the imidazole ring, which points to an issue with the base. The N-H proton of imidazole is weakly acidic, and deprotonation is required to make the ring electron-rich enough to attack iodine.[4] If your base is too weak or used in insufficient quantity, the reaction will be sluggish or stall completely.

  • Insight: While sodium bicarbonate (NaHCO₃) is commonly cited, it is a relatively weak base. For a less reactive substrate like ethyl imidazole-2-carboxylate (the ester group is electron-withdrawing), a stronger base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even sodium hydride (NaH) in an anhydrous solvent might be necessary to drive the deprotonation equilibrium forward.[1][2]

  • Actionable Advice:

    • Switch to a Stronger Base: Replace NaHCO₃ with an equivalent amount of K₂CO₃ or NaOH.

    • Check Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the base relative to the starting material.

    • Improve Solubility: If using an inorganic base in an organic solvent, ensure vigorous stirring. Phase-transfer catalysts can sometimes be beneficial.

Q2: I'm using a strong base, but the yield is still poor. Could my iodinating agent be the problem?

A: Yes. Molecular iodine (I₂) is a mild electrophile.[5] Its reactivity can be insufficient, especially if the substrate is deactivated. Furthermore, the solubility of I₂ in many common organic solvents is low.

  • Insight: N-Iodosuccinimide (NIS) is a more powerful and soluble electrophilic iodinating agent than I₂.[5][6] It often provides higher yields under milder conditions and with better regioselectivity, reducing side reactions. Several modern methods also use activators or catalysts, such as trifluoroacetic acid or silver salts, in combination with NIS to further enhance its electrophilicity, although this may not be necessary for an already activated imidazole.[6][7]

  • Actionable Advice:

    • Switch to NIS: Replace I₂ with 1.1 to 1.3 equivalents of NIS. Acetonitrile (CH₃CN) or Dichloromethane (DCM) are good solvent choices for NIS reactions.

    • For I₂ Reactions: If you must use I₂, improve its solubility by adding a co-solvent like sodium or potassium iodide (NaI or KI). This forms the more soluble and reactive triiodide (I₃⁻) ion in solution.[1][3]

Problem Area 2: Formation of Byproducts

Q3: My mass spec analysis shows a significant peak corresponding to a di-iodinated product. How can I prevent this?

A: The formation of di-iodinated species (e.g., ethyl 4,5-diiodo-1H-imidazole-2-carboxylate) is a classic problem of over-iodination.[1] This occurs because the initial mono-iodinated product can be reactive enough to undergo a second iodination.

  • Insight: This issue is governed by both stoichiometry and reaction rate. Adding the iodinating agent too quickly creates localized areas of high concentration, promoting a second reaction before the reagent has dispersed.

  • Actionable Advice:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the iodinating agent, but avoid large excesses.

    • Slow Addition: Add the iodinating agent (I₂ solution or solid NIS) portion-wise or as a slow, dropwise solution over an extended period (e.g., 1-2 hours).

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This slows the rate of the second iodination more significantly than the first, improving selectivity.[3]

    • Use Excess Imidazole (for simpler imidazoles): In some protocols for the parent imidazole, a large excess of the starting material is used to statistically favor mono-iodination. The unreacted starting material is then recovered.[1][2]

Q4: I see other unexpected spots on my TLC plate. What could they be?

A: Besides di-iodination, other byproducts can arise from reaction with the solvent or degradation.

  • Insight: Solvents like DMF, while excellent for solubility, can sometimes participate in side reactions under basic conditions or at elevated temperatures. The product itself can also be sensitive to light or strong acids/bases over long periods.

  • Actionable Advice:

    • Choose an Inert Solvent: Consider switching to solvents like THF, Dichloromethane (DCM), or Acetonitrile.

    • Monitor Reaction Progress: Use TLC to track the reaction. Stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.

    • Protective Workup: During the workup, avoid exposure to strong acids or bases for prolonged periods. Neutralize the reaction mixture carefully.

Problem Area 3: Purification Challenges

Q5: My crude product is a sticky oil or refuses to crystallize. How can I effectively purify it?

A: Purification can be challenging due to the polar nature of the imidazole ring and the presence of similarly polar byproducts.

  • Insight: The di-iodinated byproduct often has different solubility characteristics than the desired mono-iodo product. This difference can be exploited.[8]

  • Actionable Advice:

    • Two-Step Recrystallization: This is a highly effective method. First, suspend the crude material in a mixture of water with a small amount of ethanol (e.g., 30:1 ratio) and heat to reflux. The less soluble di-iodo impurity will remain as a solid. Perform a hot filtration to remove it. The desired product is in the filtrate. Allow the filtrate to cool and crystallize.[8]

    • Second Recrystallization: The solid obtained from the first step can be further purified by recrystallization from a different solvent system, such as isopropanol/n-hexane or ethyl acetate/n-hexane, to remove any remaining starting material.[3][8]

    • Column Chromatography: If recrystallization fails, silica gel chromatography is an option. Use a gradient elution, starting with a less polar mobile phase (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity by adding methanol (e.g., up to 5% methanol in ethyl acetate).[8]

Diagram: Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Reaction Issue? LowYield Low or No Yield Start->LowYield Yes Byproducts Byproducts Formed Start->Byproducts No CheckSM Starting Material Remains? LowYield->CheckSM Purification Purification Difficulty Byproducts->Purification No CheckDiIodo Di-iodination Observed? Byproducts->CheckDiIodo IsOily Crude is Oily / Won't Crystallize? Purification->IsOily BaseIssue 1. Use stronger base (NaOH, K₂CO₃) 2. Check stoichiometry (≥1.1 eq) CheckSM->BaseIssue Yes IodineIssue 1. Switch from I₂ to NIS 2. If using I₂, add NaI/KI co-solvent CheckSM->IodineIssue No ControlRate 1. Add iodinating agent slowly 2. Reduce temperature to 0 °C 3. Use only 1.05-1.1 eq. agent CheckDiIodo->ControlRate Yes OtherSpots Other Spots on TLC? CheckDiIodo->OtherSpots No SolventIssue 1. Switch to inert solvent (THF, DCM) 2. Monitor via TLC and stop promptly OtherSpots->SolventIssue Yes Recrystallize 1. Perform hot filtration from H₂O/EtOH to remove di-iodo byproduct. 2. Recrystallize from IPA/Hexane. IsOily->Recrystallize Yes Column Use silica gel chromatography (EtOAc/Hex -> MeOH/EtOAc) Recrystallize->Column Still Impure

Caption: A decision tree to diagnose and solve common iodination reaction problems.

Optimized Experimental Protocol

This protocol utilizes N-Iodosuccinimide (NIS) for a more reliable and higher-yielding reaction under mild conditions.

Reagents & Materials:

  • Ethyl 1H-imidazole-2-carboxylate (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-imidazole-2-carboxylate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the starting material).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the stirred slurry in small portions over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS/iodine (the color will fade).

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid using the two-step recrystallization method described in Q5.[8] First, reflux in a water/ethanol mixture and perform a hot filtration to remove di-iodo impurities. Second, recrystallize the resulting solid from an ethyl acetate/hexane mixture to obtain the pure Ethyl 4-iodo-1H-imidazole-2-carboxylate as a white to off-white solid.

Summary of Reaction Conditions

For easy comparison, the table below summarizes different approaches found in the literature for the iodination of the parent imidazole ring, which can be adapted for this specific substrate.

Iodinating AgentBaseSolventTemperature (°C)Key AdvantagesPotential IssuesReference
Iodine (I₂) / NaI NaOHWater0Cost-effective, scalable.Formation of di- and tri-iodinated byproducts.[1][3]
**Iodine (I₂) **NaHCO₃Dioxane/H₂ORoom TempMild base.Low yield with deactivated substrates.[2]
N-Iodosuccinimide (NIS) K₂CO₃Acetonitrile0High yield, good selectivity, mild.Higher reagent cost than I₂.[5]
1,3-diiodo-5,5-dimethylhydantoin (DIH) None (Catalyst)AcetonitrileRoom TempHigh reactivity.Expensive reagent.[9]

References

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Acme Synthetic Chemicals. [Link]

  • Iodinating Reagents. ResearchGate. [Link]

  • Electron Donor-Acceptor Complexes of Iodine with Imidazole & Some of Its Derivatives. Indian Journal of Chemistry. [Link]

  • N-Iodosuccinimide. Oakwood Chemical. [Link]

  • Preparation method of 4-iodine-1H-imidazole.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry. [Link]

  • Synthesis method of 4-iodo-1H-imidazole.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Mechanism of aromatic iodination. Semantic Scholar. [Link]

  • Alcohol to Iodide - Common Conditions. Organic Chemistry Data. [Link]

Sources

Optimization

Preventing deiodination during palladium coupling of imidazole esters

Topic: Prevention of Protodeiodination (Hydrodehalogenation) Ticket ID: IMID-PD-404 Status: Open for Resolution Introduction: The Deiodination Trap Senior Scientist Note: Coupling iodo-imidazole esters presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Protodeiodination (Hydrodehalogenation) Ticket ID: IMID-PD-404 Status: Open for Resolution

Introduction: The Deiodination Trap

Senior Scientist Note: Coupling iodo-imidazole esters presents a unique paradox. The electron-withdrawing nature of the ester and the imidazole ring makes the C–I bond highly reactive toward oxidative addition. However, this same electronic deficiency stabilizes the resulting Palladium(II) intermediate. If the subsequent step (transmetallation) is sluggish, the Pd-complex "waits" and becomes vulnerable to scavenging hydrides from the environment.

The result is protodeiodination : the iodine is replaced by a hydrogen atom, destroying your functional handle and capping the synthesis. This guide details how to outcompete this side reaction.

Module 1: The Mechanistic Battlefield

To solve the problem, you must visualize the competition. Deiodination is not random; it is a specific pathway driven by the presence of hydride sources (


) and slow catalytic turnover.
Diagram 1: The Competitive Pathway

This diagram illustrates the "Critical Junction" where your reaction succeeds or fails.

DeiodinationMechanism Start Pd(0) Active Catalyst OxAdd Pd(II) Intermediate (Ar-Pd-I) Start->OxAdd Oxidative Addition (Fast) Substrate Iodo-Imidazole Ester Substrate->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A (Desired) PdHydride H-Pd-Ar Species OxAdd->PdHydride Path B (Side Rxn) RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Product (C-C Bond) RedElim->Product HydrideSource Hydride Source (Alcohol/Base/H2O) HydrideSource->PdHydride PdHydride->Start Regenerate Pd(0) SideProduct Deiodinated Byproduct (Ar-H) PdHydride->SideProduct Reductive Elim.

Caption: The "Critical Junction" occurs after Oxidative Addition. If Transmetallation is slower than Hydride capture, deiodination dominates.

Module 2: The Anti-Deiodination Toolkit

You must eliminate hydride donors and accelerate transmetallation. Use this matrix to select your conditions.

Table 1: Reagent Selection Strategy
ComponentRecommended Avoid (High Risk) Technical Rationale
Ligand Buchwald (XPhos, SPhos) or dppf

,

Bulky, electron-rich ligands accelerate reductive elimination, leaving less time for side reactions.

prevents

-hydride elimination via chelation.[1]
Base

,

,


,

, Amines
Alkoxides and amines are primary sources of

-hydrides. Inorganic bases in aprotic solvents minimize this risk.
Solvent Toluene , Dioxane, DMFAlcohols (MeOH, EtOH, iPrOH)Alcohols are the #1 cause of deiodination. Pd oxidizes alcohols to ketones/aldehydes, generating the fatal Pd-H species.
Catalyst Pd-G3/G4 Precatalysts

,

(alone)
Heterogeneous Pd/C is a hydrogenation catalyst and will strip iodides. Precatalysts ensure immediate active Pd(0) concentration.

Module 3: Optimized Experimental Protocol (SOP)

Objective: Suzuki-Miyaura coupling of an imidazole ester with a boronic acid, minimizing deiodination.

Materials:
  • Substrate: Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (Example)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (Tribasic, anhydrous, 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) or Anhydrous 1,4-Dioxane.

Step-by-Step Workflow:
  • The "Dry" Setup (Critical):

    • Bake glassware to remove adsorbed moisture.

    • Why: Water at high temps can act as a proton source for demetallation if the catalytic cycle stalls.

  • Reagent Charging:

    • Add Iodo-imidazole ester (1.0 equiv), Boronic acid (1.5 equiv), and

      
       (3.0 equiv) to the vial.
      
    • Add XPhos Pd G3 catalyst (0.03 equiv).

    • Note: Using a precatalyst (G3/G4) prevents the induction period associated with

      
      , reducing the window for side reactions.
      
  • Solvent & Degassing:

    • Add Toluene and Water (10:1).[2]

    • Sparge with Argon for 10 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid, which consumes your nucleophile and stalls the cycle, allowing deiodination to take over.

  • The "Heat Shock":

    • Place the sealed vessel into a pre-heated block at 80–100°C .

    • Why: A slow ramp-up in temperature favors the lower-energy activation barrier of deiodination. High temp drives the difficult transmetallation step.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Marker: Look for the product mass.[3]

    • Failure Marker: If you see [M-I+H] (mass of substrate minus 126), stop. You are deiodinating.

Module 4: Troubleshooting & FAQs

Diagram 2: Diagnostic Decision Tree

Troubleshooting Issue Issue: Low Yield / Side Products CheckLCMS Analyze Crude via LCMS Issue->CheckLCMS Result1 Mass = Substrate - I + H (Deiodination) CheckLCMS->Result1 Result2 Mass = Substrate (Unreacted) (No Reaction) CheckLCMS->Result2 Result3 Mass = Homocoupled Boronic Acid CheckLCMS->Result3 Sol1 1. Switch Solvent to Toluene 2. Use K3PO4 (No Alkoxides) 3. Increase Catalyst Loading Result1->Sol1 Sol2 1. Check Ligand (Use XPhos) 2. Check O2 (Degas better) 3. Iodine poisoning? Add Ag2CO3 Result2->Sol2 Sol3 1. Add Boronic Acid slowly (Syringe pump) 2. Use Boronic Ester (Pinacol) Result3->Sol3

Caption: Follow the LCMS data to identify the root cause of failure.

Frequently Asked Questions

Q1: My reaction turns black immediately and yields only deiodinated product. Why? A: "Pd-Black" formation indicates catalyst decomposition. The resulting heterogeneous nanoparticles are excellent at dehalogenation but poor at coupling.

  • Fix: Switch to a supporting ligand like dppf or Xantphos . These bidentate ligands bite the Palladium tightly, preventing the formation of Pd-Black and shutting down the hydride mechanism.

Q2: Can I use ethanol or methanol to improve solubility? A: Absolutely not. Primary and secondary alcohols are "sacrificial reductants." Palladium will oxidize the alcohol to an aldehyde/ketone, stripping a hydride in the process (


). This 

will immediately reduce your iodo-imidazole. Use DMF or DMAc if solubility is an issue.

Q3: The imidazole nitrogen is unprotected. Is that a problem? A: Yes. Free N-H imidazoles poison the catalyst by binding tightly to the Pd center, preventing the boronic acid from entering. This stalls the cycle, and a stalled cycle leads to deiodination.

  • Fix: Protect the nitrogen (SEM, Boc, Methyl) or use a massive excess of base to keep the imidazole deprotonated (anionic), though protection is safer.

Q4: I see the "Homocoupling" of my boronic acid, but my imidazole is untouched. A: This means your boronic acid is reacting with itself faster than with the Pd-imidazole complex.

  • Fix: This effectively lowers your boronic acid concentration. Add the boronic acid in portions (or via syringe pump) or increase the equivalents to 2.0–3.0.

References

  • Navarro, O., et al. (2004).[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(9), 3173-3180.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.

  • Bellina, F., et al. (2004). "Palladium-catalyzed cross-coupling reactions of imidazoles." Tetrahedron, 60(29), 5999-6004.

  • Shermolovich, Y. G., et al. (2020). "Mechanistic insights into the protodehalogenation of aryl halides in palladium-catalyzed reactions." Journal of Organometallic Chemistry, 918, 121288.

Sources

Troubleshooting

Purification of Ethyl 4-iodo-1H-imidazole-2-carboxylate by column chromatography

Technical Support Center: Purification of Ethyl 4-iodo-1H-imidazole-2-carboxylate Case ID: PUR-IMG-4I-2024 Subject: Optimization of Column Chromatography for Iodinated Imidazole Esters Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 4-iodo-1H-imidazole-2-carboxylate

Case ID: PUR-IMG-4I-2024 Subject: Optimization of Column Chromatography for Iodinated Imidazole Esters Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

User Query: How do I purify Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1824103-80-1) using column chromatography?

Technical Assessment: Purifying Ethyl 4-iodo-1H-imidazole-2-carboxylate presents a classic "push-pull" challenge in chromatography. You are dealing with a molecule that contains a basic nitrogen (N-3), an acidic proton (N-1, made more acidic by the electron-withdrawing ester and iodine), and a lipophilic, labile iodine atom.

  • The Challenge: The free N-H proton acts as a hydrogen bond donor to the silanol groups on silica gel, causing severe tailing (streaking) and poor resolution.

  • The Stability Risk: The C-I bond is sensitive to light and Lewis acids. Prolonged exposure to acidic silica or light can cause deiodination (turning your column pink/purple).

  • The Impurity Profile: The primary impurities are usually 4,5-diiodo-1H-imidazole-2-carboxylate (over-iodinated, less polar) and ethyl 1H-imidazole-2-carboxylate (unreacted starting material, more polar).

Pre-Purification Diagnostics (The "Triage")

Before packing your column, you must validate your sample state. Run this diagnostic checklist.

Diagnostic CheckObservationAction Required
Solubility Test Insoluble in Hexane/DCM?Mandatory: Use "Dry Loading" (see Protocol). Liquid injection will precipitate the compound at the column head.
TLC Analysis Spot is "streaking" or "comet-shaped"?Your mobile phase lacks a modifier. Add 1% Triethylamine (TEA) or use NH₃-saturated MeOH.
Crude Color Dark brown/Purple?Free iodine is present. Wash crude organic layer with 10%

(Sodium Thiosulfate) before drying.
Impurity Ratio >15% Di-iodo impurity?Stop. Consider recrystallization (e.g., Isopropyl ether or EtOH/Water) before column. The di-iodo species crystallizes differently.

Strategic Protocol: Column Chromatography

This protocol is designed to suppress silanol interactions and maximize the separation factor (


) between the mono-iodo product and the di-iodo impurity.
Phase A: Stationary Phase Selection
  • Recommended: Standard Silica Gel 60 (

    
    ).
    
  • Pre-treatment: If the compound is highly acid-sensitive, neutralize the silica by flushing the column with Mobile Phase + 1% Triethylamine (TEA) before loading.

Phase B: Mobile Phase Systems

Choose your system based on the separation required.

  • System 1 (Standard): DCM / Methanol

    • Gradient: 100% DCM

      
       95:5 DCM:MeOH.
      
    • Pros: Excellent solubility, moves polar impurities.

    • Cons: Can be too strong; risk of co-elution if gradient is too fast.

  • System 2 (High Resolution): Hexanes / Ethyl Acetate + Modifier

    • Gradient: 90:10

      
       40:60 Hex:EtOAc.
      
    • Modifier:Add 0.5% - 1.0% Triethylamine (TEA) to both solvent bottles.

    • Why: The TEA blocks silanol sites, sharpening the peak shape of the imidazole.

Phase C: Loading & Elution (Step-by-Step)
  • Dry Loading (Critical Step):

    • Dissolve crude material in a minimal amount of MeOH or Acetone.

    • Add silica gel (ratio 1:2 mass/mass relative to crude).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder carefully onto the top of the pre-packed column.

  • Elution Strategy:

    • Start isocratic (low polarity) for 2 Column Volumes (CV) to elute the non-polar 4,5-diiodo impurity (it runs faster).

    • Begin gradient.[1][2] The mono-iodo product typically elutes mid-gradient.

    • The unreacted starting material (no iodine) will elute last (most polar).

Troubleshooting Guide & FAQs

Q1: My product is streaking down the TLC plate and the column. How do I fix this?

Root Cause: The imidazole N-H is hydrogen-bonding to the silica. Solution: You must "cap" the silica. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. If using TEA, remember to dry your fractions thoroughly under high vacuum to remove the amine smell, or wash the combined organic fractions with a mild buffer (pH 7-8) if the product is stable.

Q2: The column turned pink/purple during the run.

Root Cause: Oxidative deiodination. Iodine is being liberated, likely due to light exposure or acidic sites on the silica. Solution:

  • Wrap the column in aluminum foil immediately.

  • Speed up the flow rate to minimize residence time.

  • Collect fractions into flasks containing a few crystals of Sodium Thiosulfate to quench free iodine immediately.

Q3: I cannot separate the mono-iodo product from the di-iodo impurity.

Root Cause: The polarity difference is small. Solution: Switch to a Toluene / Ethyl Acetate system. The


-

interactions between toluene and the imidazole ring often provide a different selectivity (selectivity orthogonal to Hex/EtOAc). Start with 10:1 Toluene:EtOAc.

Q4: My recovery is low (<50%), but no product is in the waste.

Root Cause: Irreversible adsorption (chemisorption) to the silica. Solution: Flush the column with DCM : MeOH : NH₄OH (90:9:1) . If the product comes off, your standard eluent was too weak or the silica too active. For future runs, deactivate the silica or use Alumina (Neutral) as the stationary phase.

Visual Logic Flows

Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Ethyl 4-iodo-1H-imidazole-2-carboxylate CheckImpurity Check Impurity Profile (LCMS/NMR) Start->CheckImpurity HighDiIodo >15% Di-iodo Impurity? CheckImpurity->HighDiIodo Recryst Recrystallization (Isopropyl Ether or EtOH/H2O) HighDiIodo->Recryst Yes (Preferred) ColumnChoice Proceed to Column Chromatography HighDiIodo->ColumnChoice No (or Polishing) Recryst->ColumnChoice If purity <98% SolubilityCheck Solubility Check (Hex/EtOAc) ColumnChoice->SolubilityCheck DryLoad Method: Dry Loading on Silica SolubilityCheck->DryLoad Poor WetLoad Method: Liquid Loading (DCM) SolubilityCheck->WetLoad Good Elution Elution: Hex/EtOAc + 1% TEA Gradient 0-60% DryLoad->Elution WetLoad->Elution

Caption: Decision tree prioritizing recrystallization for gross impurity removal, followed by column chromatography strategies based on solubility.

Logic: Troubleshooting Tailing & Separation

Troubleshooting Problem Issue Detected Tailing Tailing / Streaking Problem->Tailing CoElution Co-elution w/ Di-iodo Problem->CoElution Decomp Pink/Purple Bands Problem->Decomp Fix1 Add 1% TEA or NH3 to Mobile Phase Tailing->Fix1 Fix2 Switch to Toluene/EtOAc or Flatten Gradient CoElution->Fix2 Fix3 Protect from Light Use Neutral Silica Decomp->Fix3

Caption: Rapid response logic for common chromatographic defects associated with iodinated imidazoles.

References

  • BenchChem. Technical Support Center: Purification of 4-iodo-1H-imidazole. (General protocols for iodinated imidazoles and recrystallization vs. column decisions). Link

  • Sigma-Aldrich. Ethyl 4-iodo-1H-imidazole-2-carboxylate Product Sheet. (Storage conditions, pKa data, and safety handling). Link

  • Organic Chemistry Portal. Synthesis of Imidazoles. (Mechanistic background on imidazole reactivity and protection strategies). Link

  • Google Patents. CN110938036A - Preparation method of 4-iodine-1H-imidazole. (Industrial purification data citing recrystallization yields and solvent systems).[1][3] Link

Sources

Optimization

Technical Support Center: Minimizing Dimer Formation During Synthesis of Imidazole-2-carboxylates

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of imidazole-2-carboxylates. Dimer formation is a common and often frustrating side reaction in this process, leading to reduced yields and complex purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis and minimize the formation of these unwanted byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. The solutions are based on established chemical principles and field-proven optimization strategies.

Q1: My primary yield is a dimeric byproduct. What are the likely causes and how can I fix it?

A1: The formation of a significant dimeric byproduct typically points to reaction conditions that favor intermolecular side reactions over the desired intramolecular carboxylation. The core issue is that a reactive intermediate is being attacked by another molecule of your starting imidazole, which is acting as a nucleophile, before it can be successfully carboxylated.[1] This is especially prevalent with electron-rich imidazoles.[1]

The most common culprits are related to concentration, temperature, and the rate of reagent addition. High local concentrations of reactive species increase the probability of collision and subsequent dimerization.

Key Causality: The reaction to form an imidazole-2-carboxylate, for instance using an N-substituted imidazole and an acylating agent like ethyl chloroformate, proceeds through a highly reactive intermediate (e.g., an acylated imidazolium salt). This intermediate is susceptible to nucleophilic attack. If another imidazole molecule attacks this intermediate at the C2 position before the desired reaction or rearrangement completes, a dimer can form.

To address this, we must modify the reaction conditions to kinetically favor the desired product.

Comparative Analysis of Reaction Conditions

The table below summarizes problematic conditions that encourage dimer formation and the corresponding optimized conditions to suppress it.

ParameterProblematic Condition (Favors Dimer)Optimized Condition (Minimizes Dimer)Rationale
Temperature Room temperature or elevated0 °C to -20 °CLowers the reaction rate, giving the desired pathway a kinetic advantage and reducing the energy available for side reactions.[2][3][4]
Reagent Addition Rapid or bulk addition of electrophileSlow, dropwise addition via syringe pumpMaintains a low, steady-state concentration of the reactive intermediate, minimizing the chance for intermolecular reactions.[1]
Concentration High concentration of reactantsMore dilute reaction mixtureReduces the statistical probability of two reactive molecules encountering each other.[1]
Base Equivalents Significant excess of baseStoichiometric or slight excess (e.g., 2.0-2.1 eq.)While a base like triethylamine is necessary, a large excess can promote side reactions. Using precise equivalents is crucial.[2][3]
Order of Addition Imidazole added to electrophileElectrophile added to imidazole solution ("Normal Addition")Ensures the electrophile is always the limiting reagent in the immediate reaction environment.
Optimized Protocol: Synthesis of Ethyl 1-Methyl-1H-imidazole-2-carboxylate

This protocol incorporates the principles above to minimize dimer formation.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel (or syringe pump inlet), dissolve 1-methyl-1H-imidazole (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous acetonitrile (to make a ~1.0 M solution of the imidazole).[2][3][4]

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).[4]

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of ethyl chloroformate (2.0 eq.) in anhydrous acetonitrile.[2][3]

    • Using a syringe pump or the dropping funnel, add the ethyl chloroformate solution to the vigorously stirred, cold imidazole solution dropwise over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below -15 °C throughout the addition. [1][4]

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional hour before slowly warming to room temperature and stirring for 16 hours.[2][3]

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by filtering off the triethylamine hydrochloride salt. The filtrate can be concentrated under reduced pressure.[2][3]

    • The crude product should then be purified by column chromatography on silica gel to separate the desired monomer from any residual dimer and other impurities.[2][3]

Troubleshooting Workflow Diagram

If you continue to face issues, this workflow provides a logical sequence of steps to diagnose and solve the problem.

G start High Dimer Yield Detected check_temp Is reaction temperature ≤ 0°C? start->check_temp check_addition Is electrophile added dropwise over >1 hr? check_temp->check_addition Yes lower_temp Action: Lower temp to -20°C & rerun check_temp->lower_temp No check_conc Is the reaction dilute enough? check_addition->check_conc Yes slow_addition Action: Use syringe pump for slow, controlled addition check_addition->slow_addition No check_purity Are reagents and solvent anhydrous? check_conc->check_purity Yes dilute Action: Double the solvent volume & rerun check_conc->dilute No result_good Problem Solved: Monomer is Major Product check_purity->result_good Yes dry_reagents Action: Dry solvent and distill reagents check_purity->dry_reagents No lower_temp->check_temp slow_addition->check_addition dilute->check_conc dry_reagents->check_purity

Caption: Logical workflow for troubleshooting dimer formation.

Frequently Asked Questions (FAQs)

Q2: What is the proposed mechanism for dimer formation?

A2: The dimerization process is a competing side reaction to the main carboxylation pathway. It is generally understood to proceed through the nucleophilic attack of a neutral imidazole molecule on a highly electrophilic reaction intermediate.

Mechanistic Steps:

  • Activation: The electrophile, such as ethyl chloroformate (E-Cl), reacts with an N-substituted imidazole (Im-R) to form a highly reactive N-acylimidazolium salt intermediate. This intermediate is very electrophilic at the C2 carbon.

  • Nucleophilic Attack (Dimerization Pathway): A second molecule of the starting imidazole (Im-R), which is a moderate nucleophile, attacks the electrophilic C2 carbon of the N-acylimidazolium intermediate.

  • Proton Transfer & Stabilization: Subsequent proton transfer and rearrangement steps lead to the formation of a stable dimeric structure. This pathway is in direct competition with the desired deprotonation at C2 and subsequent carboxylation.

The diagram below illustrates this competitive process.

G cluster_main Dimerization Mechanism imidazole1 { Imidazole (1) | N-Substituted} intermediate Reactive Intermediate (Acylimidazolium Salt) imidazole1->intermediate Activation electrophile { Electrophile | (e.g., Ethyl Chloroformate)} electrophile->intermediate dimer { Dimer Product} intermediate->dimer Side Reaction: Nucleophilic Attack product { Desired Monomer | (Imidazole-2-carboxylate)} intermediate->product Desired Path: Deprotonation & Carboxylation imidazole2 { Imidazole (2) | (Nucleophile)} imidazole2->dimer base Base (e.g., Et3N) base->product

Caption: Competing pathways of carboxylation vs. dimerization.

Q3: Are certain imidazole substrates or reagents more prone to dimerization?

A3: Yes, the electronic properties of the imidazole ring and the nature of the reagents play a crucial role.

  • Imidazole Substrate: Imidazoles with electron-donating groups (EDGs) on the ring (e.g., alkyl, alkoxy groups) are more electron-rich. This increases the nucleophilicity of the imidazole nitrogen and the ring itself, making it more likely to act as a nucleophile and attack the reactive intermediate, thus promoting dimer formation.[1] Conversely, imidazoles with electron-withdrawing groups (EWGs) like nitro or cyano groups are less nucleophilic and generally less prone to this specific side reaction.

  • Acylating Agent: Highly reactive acylating agents (e.g., acid chlorides, anhydrides) generate the reactive intermediate very quickly. If not controlled, this rapid formation can lead to a buildup of the intermediate and increase the rate of dimerization. Less reactive agents might offer better control but could require harsher conditions, which introduces other potential side reactions.

Q4: How can I confirm the presence of a dimer in my crude product?

A4: Standard analytical techniques are highly effective for identifying dimeric byproducts.

  • Thin-Layer Chromatography (TLC): Dimeric products are significantly larger and often have different polarity compared to the starting material and the desired monomer. The dimer will appear as a distinct spot, typically with a different Rf value.

  • Mass Spectrometry (MS): This is the most definitive method. The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the starting imidazole plus the added acyl group, minus the leaving groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the dimer's spectrum, you may observe a significant downfield shift or disappearance of the proton at the C2 position compared to the starting material. The integration of aromatic to aliphatic protons will also be altered in a predictable way.

    • ¹³C NMR: The spectrum will show a more complex set of signals compared to the monomer, consistent with a larger, less symmetric molecule.

References

  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • ChemicalBook. (2025).
  • Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Testing of Iodinated Imidazoles

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Iodinated...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Iodinated imidazoles, a class of compounds integral to many therapeutic agents, present unique analytical challenges due to their chemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these critical molecules, grounded in experimental data and established scientific principles. We will explore the strategic choices behind method development, from column and mobile phase selection to detector technology, and provide a robust, validated protocol that serves as a self-validating system for your laboratory.

The Analytical Imperative: Why Purity Testing of Iodinated Imidazoles Matters

Iodinated imidazoles are key structural motifs in a range of pharmaceuticals. The synthetic pathways to these compounds can often yield a variety of impurities, including unreacted starting materials, regioisomers (e.g., 4-iodo- vs. 5-iodo- isomers), and byproducts of over-iodination, such as di- and tri-iodinated species.[1][2][3] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolving power, sensitivity, and reproducibility for separating and quantifying impurities in a sample mixture.[1] This guide will focus on Reversed-Phase HPLC (RP-HPLC), the most common and suitable mode for moderately polar compounds like iodinated imidazoles.[1]

Strategic Method Development: A Comparison of Chromatographic Approaches

The development of a successful HPLC method is a systematic process of optimizing the separation of the main compound from all potential impurities. This involves a careful selection of the stationary phase (the column), the mobile phase (the solvents), and the detector.

The Heart of the Separation: Choosing the Right HPLC Column

The choice of column is paramount in achieving the desired separation. For iodinated imidazoles, which contain both a polar imidazole ring and a more hydrophobic iodinated aromatic system, several column chemistries can be considered. The most common choice is a C18 column, but alternative selectivities offered by Phenyl-Hexyl and Pentafluorophenyl (PFP) columns can be highly advantageous, particularly for separating closely related isomers.[5][6][7]

  • C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC, offering excellent hydrophobic retention.[6] They are a good starting point for most applications. However, for complex mixtures of isomers, a C18 column alone may not provide adequate resolution.[8]

  • Phenyl-Hexyl Columns: These columns have a phenyl ring linked to the silica surface by a hexyl chain. This provides a unique selectivity due to π-π interactions between the phenyl stationary phase and the aromatic ring of the iodinated imidazole.[6][9] This can significantly enhance the separation of regioisomers and other aromatic impurities that are difficult to resolve on a C18 column.[5]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[7][10] This makes them particularly effective for separating halogenated aromatic compounds and positional isomers.[10] The unique selectivity of PFP phases can often provide superior resolution for challenging separations where C18 columns fall short.[7][10]

Table 1: Comparison of HPLC Column Chemistries for Iodinated Imidazole Analysis

Column ChemistryPrimary Interaction MechanismAdvantages for Iodinated ImidazolesPotential Disadvantages
C18 HydrophobicGood general-purpose retention, widely available, robust.May not resolve closely related regioisomers or halogenated byproducts.
Phenyl-Hexyl Hydrophobic, π-π interactionsEnhanced selectivity for aromatic and unsaturated compounds, improved resolution of regioisomers.[6][9]May have different retention characteristics compared to C18, requiring method re-optimization.
C18-PFP Hydrophobic, π-π, dipole-dipole, shape selectivityExcellent for halogenated aromatic compounds and regioisomers, offers alternate selectivity to C18.[7][10]May exhibit lower hydrophobicity compared to traditional C18 phases.[7]
The Driving Force: Mobile Phase Optimization

The mobile phase composition is a critical parameter for controlling the retention and selectivity of the separation. For iodinated imidazoles, which are often basic compounds, controlling the pH and using appropriate additives is crucial for achieving good peak shape and reproducibility.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths. The choice between acetonitrile and methanol can also influence selectivity, with methanol sometimes enhancing π-π interactions with phenyl-based columns.[5]

  • Aqueous Phase and pH Control: A buffered aqueous phase is essential to control the ionization state of the imidazole ring. A pH of around 3 is often a good starting point, as it ensures the imidazole is protonated, leading to more consistent retention.[1] Formic acid or trifluoroacetic acid (TFA) are common mobile phase additives for pH control.[1]

  • Additives for Improved Peak Shape: Basic compounds like imidazoles can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[12] To mitigate this, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[12][13] TEA masks the active silanol sites, resulting in improved peak symmetry.[12] Ammonium acetate is another useful additive, especially for LC-MS applications, as it is volatile and provides good buffering capacity around a neutral pH.[14]

HPLC_Method_Development_Workflow

Seeing the Unseen: A Comparison of Detector Technologies

The choice of detector depends on the analytical requirements, including sensitivity, selectivity, and the need for structural information.

  • UV/Diode Array Detector (DAD): UV detectors are the most common in HPLC due to their robustness and wide applicability for compounds with a chromophore, which includes iodinated imidazoles.[15] A DAD has the advantage of collecting spectra across a range of wavelengths, which can help in peak purity assessment and method development.[15]

  • Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio information, which is invaluable for impurity identification and structural elucidation.[16] For purity testing, LC-MS can confirm the identity of known impurities and help to identify unknown peaks, especially those that may co-elute with other components or have poor UV absorption.[15] The high sensitivity and selectivity of MS make it a powerful tool for comprehensive impurity profiling.[15][16]

Table 2: Comparison of HPLC Detector Performance

DetectorPrincipleAdvantages for Impurity ProfilingLimitations
UV/DAD UV AbsorbanceRobust, cost-effective, good for quantitation of known impurities. DAD allows for peak purity analysis.[15]Requires chromophore, may not detect non-UV active impurities, limited structural information.[15]
MS Mass-to-charge ratioHigh sensitivity and selectivity, provides molecular weight information for impurity identification, can detect co-eluting peaks.[15]Higher cost and complexity, response can be matrix-dependent.

A Robust, Validated HPLC Method for Purity Testing of 4-Iodo-1H-Imidazole

The following protocol provides a starting point for a stability-indicating HPLC method for the purity analysis of 4-iodo-1H-imidazole. This method is designed to be validated according to ICH guidelines.[1]

Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Reference standard of 4-iodo-1H-imidazole (purity >98%).[1]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]

    • Standard Solution: Accurately weigh approximately 10 mg of the 4-iodo-1H-imidazole reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.[1]

    • Sample Solution: Prepare the sample solution of synthesized 4-iodo-1H-imidazole at the same concentration as the standard solution using the diluent.[1]

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution as described in Table 3.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030
System Suitability

Before sample analysis, the system suitability must be verified. This is typically done by making at least five replicate injections of the standard solution. The acceptance criteria should be pre-defined, for example:

  • Tailing factor for the 4-iodo-1H-imidazole peak: ≤ 2.0

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

Proving Specificity: The Role of Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active ingredient from its degradation products.[4] Forced degradation studies are performed to demonstrate this by intentionally degrading the sample under various stress conditions.[4][17]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.[18]

The goal is to achieve 5-20% degradation of the active ingredient.[4] The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are baseline resolved from the main peak and from each other. LC-MS is particularly useful in these studies for the structural elucidation of the degradation products.[16]

Forced_Degradation_Workflow

An Orthogonal Approach: HPLC vs. NMR for Purity Determination

While HPLC is a powerful tool for purity analysis, it is not without its limitations. For a comprehensive assessment of purity, an orthogonal technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary and confirmatory data.[1]

  • HPLC excels at detecting and quantifying trace-level impurities, especially when they are structurally similar to the main compound. Its high sensitivity makes it ideal for routine quality control.[1]

  • Quantitative NMR (qNMR) is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the main component. It is also excellent for structural confirmation and can identify and quantify impurities if their structures are known or can be elucidated from the spectrum.[19]

In practice, the combination of HPLC and NMR provides the most complete picture of a sample's purity, with HPLC providing high-sensitivity impurity profiling and NMR offering an absolute purity assessment and structural confirmation.[1]

Conclusion

The development of a robust and reliable HPLC method for the purity testing of iodinated imidazoles is a critical activity in pharmaceutical development. As demonstrated, a systematic approach to selecting the column, optimizing the mobile phase, and choosing the appropriate detector is essential for success. By employing alternative column chemistries like Phenyl-Hexyl or PFP, the separation of challenging impurities such as regioisomers can be significantly improved. The use of forced degradation studies is paramount in establishing a truly stability-indicating method, and the complementary use of an orthogonal technique like NMR provides the highest level of confidence in the purity assessment. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers, enabling them to develop and validate high-quality analytical methods for this important class of compounds.

References

  • Advanced Chromatography Technologies. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available at: [Link]

  • ACE HPLC. ACE C18-PFP technical brochure. Available at: [Link]

  • Symta. ACE C18-PFP. Available at: [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Available at: [Link]

  • Shimadzu. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 739. Available at: [Link]

  • Waters Corporation. Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Available at: [Link]

  • Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Labtech. (2024, January 25). 11 HPLC Problems and Solutions You Must Know. Available at: [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Dong, M. W. (2005). Orthogonal method development using hydrophilic interaction chromatography and reversed-phase high-performance liquid chromatography for the determination of pharmaceuticals and impurities. Journal of Chromatography A, 1083(1-2), 83-91. Available at: [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Chrom Tech. HPLC Troubleshooting. Available at: [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. 98, 171-193. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available at: [Link]

  • Roose, P. J., & De Smet, M. (1985). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 329, 23-32. Available at: [Link]

  • Qiu, H., et al. (2014). Novel imidazolium-embedded and imidazolium-spaced octadecyl stationary phases for reversed phase liquid chromatography. Journal of Chromatography A, 1335, 106-114. Available at: [Link]

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Sepax Technologies, Inc. Sepax Polar Imidazole Column Manual. Available at: [Link]

  • Al-Shdefat, R., et al. (2023). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Molecules, 28(23), 7795. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Cappiello, A., & Famiglini, G. (2020, November 16). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. Available at: [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. 17(4). Available at: [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Available at: [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. 47(3). Available at: [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions. Available at: [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Available at: [Link]

  • New Journal of Chemistry. (2016). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. 40(1), 354-363. Available at: [Link]

  • Charles River. Evaluation and Comparison of 3 Common HPLC Detectors for Use in Stability-Indicating Analytical Methodology of Small Molecule. Available at: [Link]

  • Journal of the Brazilian Chemical Society. (2021). Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction. 32(8), 1667-1675. Available at: [Link]

  • Swetha, P., Kumar, Y. R., & Ravichander, M. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Science Journal, 7(1), 1-8. Available at: [Link]

  • Lin, C. E., et al. (2000). Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids. Journal of Chromatography A, 895(1-2), 259-268. Available at: [Link]

  • ResearchGate. Comparison between MS and DAD detector. Available at: [Link]

  • Wang, T., & Cohen, S. A. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of The American Society for Mass Spectrometry, 21(4), 541-554. Available at: [Link]

  • Shimadzu. Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Available at: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. Available at: [Link]

  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Available at: [Link]

Sources

Validation

Comparative yield of iodination reagents: NIS vs Iodine/KI for imidazoles

Executive Summary: The "Commodity vs. Precision" Verdict In the synthesis of iodoimidazoles, the choice between N-Iodosuccinimide (NIS) and Iodine/Potassium Iodide ( /KI) is rarely about yield alone—it is a decision betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Commodity vs. Precision" Verdict

In the synthesis of iodoimidazoles, the choice between N-Iodosuccinimide (NIS) and Iodine/Potassium Iodide (


/KI)  is rarely about yield alone—it is a decision between cost-efficiency  and regiochemical precision .
  • Select Iodine/KI (

    
    /Base)  for large-scale, cost-sensitive production of simple building blocks (e.g., 4-iodoimidazole, 4,5-diiodoimidazole). It offers high atom economy and water-based processing but suffers from poor mono-selectivity without strict stoichiometric control.
    
  • Select NIS for late-stage functionalization of complex, electron-rich N-substituted imidazoles. It provides superior regiocontrol and mild conditions (avoiding strong bases), making it the standard for delicate pharmaceutical intermediates, albeit at a significantly higher cost per mole.

Mechanistic Divergence: Anionic vs. Cationic Pathways

The fundamental difference in yield and selectivity stems from the active iodinating species. Understanding this causality is essential for troubleshooting low yields.

Comparative Mechanism Analysis
  • Method A:

    
    /Base (Anionic Pathway) 
    Requires deprotonation of the imidazole N-H (pKa ~14.4). The resulting imidazolide anion  is highly nucleophilic and attacks molecular iodine. This method is autocatalytic for poly-iodination because the iodo-product is often more acidic (easier to deprotonate) than the starting material, leading to mixtures of mono-, di-, and tri-iodo species.
    
  • Method B: NIS (Electrophilic Pathway) Operates via an

    
     mechanism. NIS provides a source of iodonium (
    
    
    
    ), often activated by Lewis acids or Brønsted acids (e.g., TFA).[1] This pathway favors electron-rich positions (C5 > C4) and does not require the formation of a nucleophilic anion, preventing the "runaway" poly-iodination seen in basic media.

IodinationMechanism cluster_0 Method A: Iodine/Base (Anionic) cluster_1 Method B: NIS (Electrophilic) Im Imidazole (N-H) Anion Imidazolide Anion (Nucleophile) Im->Anion Deprotonation Base Base (NaOH) Base->Anion ProdA 4,5-Diiodoimidazole (Poly-iodination Risk) Anion->ProdA Attacks I2 I2 Iodine (I2) I2->ProdA N_Im N-Alkyl Imidazole ProdB 5-Iodoimidazole (Regioselective) N_Im->ProdB SEAr Attack NIS NIS I_Cat Activated I+ NIS->I_Cat Activation Acid Acid Catalyst (TFA/H+) Acid->I_Cat I_Cat->ProdB

Figure 1: Mechanistic comparison showing the divergence between anionic attack (Method A) and electrophilic substitution (Method B).

Performance Analysis & Yield Comparison

The following data aggregates typical isolated yields from optimized protocols. Note the trade-off:


 gives high yields for di-iodination, while NIS excels at mono-iodination of substituted rings.
FeatureIodine (

) / KI / Base
N-Iodosuccinimide (NIS)
Primary Target 4-iodoimidazole, 4,5-diiodoimidazole5-iodo-1-methylimidazole (and analogs)
Typical Yield 70% (4-iodo, via recovery) 80-90% (4,5-diiodo)73-85% (Regioselective mono-iodo)
Atom Economy High (using

fully with oxidants)
Low (Succinimide byproduct is waste)
Regioselectivity Poor (Mixture of mono/di/tri without control)Excellent (C5 selective for N-alkyl)
Solvent System Water / Alcohols (Green)MeCN, DMF, DCM (Organic)
Cost Profile Low ($)High (

$)
Purification Precipitation/Filtration (Simple)Column Chromatography/Extraction
Key Experimental Insight

For 4-iodoimidazole , the direct reaction with


 often yields a 40:40:20 mixture of mono:di:starting material. The "70% yield" cited in optimized protocols (e.g., BenchChem, Org. Synth.) relies on a recycling loop : unreacted imidazole is extracted and re-reacted, or the di-iodo byproduct is selectively de-iodinated. NIS avoids this complexity for N-substituted substrates but is not cost-effective for the parent imidazole.

Experimental Protocols

Protocol A: Cost-Effective Synthesis of 4-Iodoimidazole ( Method)

Best for: Bulk preparation of simple building blocks.

Reagents: Imidazole (1.0 eq),


 (0.5-1.0 eq), NaOH (1.0 eq), KI (catalytic/solubilizer), Water.
  • Dissolution: Dissolve imidazole (40.8 g, 0.60 mol) and NaOH (24.0 g, 0.60 mol) in water (150 mL). Cool to 0°C.[2][3][4][5]

  • Iodination: Dissolve

    
     (38.1 g, 0.15 mol) and KI (33.8 g) in water (45 mL). Add this dropwise to the imidazole solution over 1 hour, maintaining T < 5°C.
    
    • Note: Using excess imidazole (4 equiv vs Iodine) is crucial to minimize di-iodination.

  • Reaction: Stir at 0°C for 6 hours.

  • Workup: Adjust pH to 7–8 with conc. HCl. The product precipitates as a white solid.[2]

  • Purification: Filter the solid. (Optional: Recrystallize from Isopropanol/Hexane).[4]

  • Yield: ~70% (based on iodine).

Protocol B: Regioselective Synthesis of 5-Iodo-1-methylimidazole (NIS Method)

Best for: N-alkylated substrates requiring high purity.

Reagents: 1-Methylimidazole (1.0 eq), NIS (1.1 eq), DMF or MeCN.

  • Setup: Dissolve 1-methylimidazole (10 mmol) in anhydrous acetonitrile (20 mL) under

    
     atmosphere.
    
  • Addition: Add N-Iodosuccinimide (NIS) (11 mmol) portion-wise at 0°C. Protect from light.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of less polar spot).

    • Optimization: If conversion is slow, add 5 mol% TFA (Trifluoroacetic acid).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove trace 
    
    
    
    ) and water.
  • Purification: The succinimide byproduct is water-soluble, but flash chromatography (EtOAc/Hexane) is recommended for high purity.

  • Yield: 73–85% (Isolated).

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct reagent for your specific substrate.

DecisionMatrix Start Select Substrate Type Is the Imidazole N-H or N-Substituted? Start->Type NH N-H (Unsubstituted) Type->NH NSub N-Alkyl / N-Aryl Type->NSub Target Target Position? NH->Target UseI2 USE IODINE / BASE (High Yield, Low Cost) NSub->UseI2 If C2 Lithiation used UseNIS USE NIS (High Selectivity) NSub->UseNIS C5 Selective DiIodo 4,5-Diiodo or 2,4,5-Triiodo Target->DiIodo Bulk Synthesis Mono Mono-iodo (C4/C5) Target->Mono Hard to Control DiIodo->UseI2 Mono->UseI2 With Recycling Loop

Figure 2: Decision matrix for reagent selection based on substrate substitution and target product.

References

  • Organic Syntheses , Coll.[3][6][7] Vol. 9, p.503 (1998); Vol. 75, p.124 (1997). Synthesis of 4-Iodo-1H-imidazole. Link

  • BenchChem Application Note . Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Link

  • Journal of Organic Chemistry , 2017, 82, 3152-3158. I2-Mediated Intramolecular C-H Amidation. Link

  • Tetrahedron Letters , 2002, 43, 5047-5048.[1] Regioselective iodination of aromatic compounds with NIS. Link

  • ResearchGate , An Efficient Route to 5-Iodo-1-methylimidazole. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Ethyl 4-iodo-1H-imidazole-2-carboxylate

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive, risk-based strategy for the safe handling of Ethyl 4-iodo-1H-imidazole-2-carboxylate. Understanding the why behind each piece of personal protective equipment (PPE) is fundamental to fostering a robust safety culture and ensuring the integrity of your work.

Hazard Assessment: Understanding the Compound

Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic organic compound. While specific toxicological data for this exact molecule is not extensively published, we can infer its potential hazards by examining its structural components: the imidazole core and the iodo-substituent.

  • Imidazole Core: Imidazole and its derivatives are known to be potential skin and eye irritants, with some being classified as corrosive, capable of causing burns upon contact.[1][2] Human health assessments of similar compounds report that they can be "extremely destructive to the tissue of the mucous membranes and upper respiratory tract".[3]

  • Iodo-Substituent: Halogenated organic compounds, including iodo-compounds, require careful handling to prevent skin absorption and inhalation.[4][5]

  • Analogous Compounds: Safety Data Sheets (SDS) for structurally similar compounds, such as Ethyl 1H-imidazole-2-carboxylate and Ethyl imidazole-4-carboxylate, consistently list classifications for skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9][10]

Based on this analysis, we must assume Ethyl 4-iodo-1H-imidazole-2-carboxylate is, at a minimum, a skin, eye, and respiratory tract irritant. Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.

Core Protective Ensemble: Your First Line of Defense

All handling of this compound, particularly in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11] The following PPE represents the minimum standard for any procedure involving this reagent.

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles with side shields that conform to government standards such as ANSI Z87.1 (US) or EN 166 (EU).[12][13] This ensures protection from airborne dust and accidental splashes.

  • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of splashing during solution preparation or reaction quenching, a face shield must be worn in addition to safety goggles.[14][15] The face shield provides a secondary barrier protecting the entire face.

Preventing dermal exposure is critical, as irritation or absorption through the skin are primary routes of exposure.

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended as they provide adequate chemical resistance against a range of organic compounds.[1][16] Always inspect gloves for tears or pinholes before use.[13][14]

    • Technique: Use proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid contaminating your skin.[13][15] Dispose of contaminated gloves immediately as hazardous waste.[15]

  • Laboratory Coat: A clean, chemical-resistant lab coat that is fully buttoned with sleeves extending to the wrist is mandatory. This protects your personal clothing and underlying skin from contamination.

  • Personal Attire: Always wear long pants (or equivalent) and closed-toe shoes to ensure no skin is exposed.

While engineering controls are the primary method of respiratory protection, supplemental PPE may be necessary.

  • Standard Operations: For routine handling of small quantities inside a properly functioning chemical fume hood, a respirator is typically not required.[13]

  • High-Risk Scenarios: Respiratory protection is necessary during large-scale weighing operations outside of a containment hood, or when responding to a spill. In these situations, a NIOSH-approved air-purifying respirator with particulate filters (P95 or P100) is recommended.[10][12][13]

Operational Plan: Donning and Doffing Procedures

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using the proper technique. This is the most likely item to be contaminated.

  • Face Shield (if used): Remove by handling the strap, avoiding contact with the front surface.

  • Goggles: Remove.

  • Lab Coat: Remove by rolling it outwards and folding it in on itself to contain any potential contaminants.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14][15]

Scenario-Based PPE Selection

The level of PPE required can be adjusted based on the specific task and the associated risks.

ActivityEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required
Running/Monitoring Reaction Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required
Large Spill Cleanup Ventilate AreaFace Shield & GogglesHeavy-Duty Nitrile GlovesChemical-Resistant Apron & Lab CoatRequired (Air-Purifying Respirator)
Disposal of Contaminated PPE

All disposable PPE that has come into contact with Ethyl 4-iodo-1H-imidazole-2-carboxylate must be considered hazardous waste.

  • Gloves, wipes, and other disposables should be placed in a designated, sealed hazardous waste container.[13][14]

  • Follow all local and institutional regulations for chemical waste disposal. Do not discard contaminated items in the regular trash.[6]

Visual Guide: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling Ethyl 4-iodo-1H-imidazole-2-carboxylate.

PPE_Workflow start_end start_end decision decision process process critical_ppe critical_ppe start Start: Prepare to handle Ethyl 4-iodo-1H-imidazole-2-carboxylate fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood stop_work STOP WORK. Relocate to a fume hood. fume_hood->stop_work No base_ppe Standard PPE Required: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes splash_risk Is there a significant risk of splashing? base_ppe->splash_risk add_faceshield Add Face Shield to Standard PPE splash_risk->add_faceshield Yes spill_event Is this a large spill or emergency cleanup? splash_risk->spill_event No add_faceshield->spill_event full_ppe Full Emergency PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Chemical Apron - Respirator spill_event->full_ppe Yes proceed Proceed with work following all safety protocols spill_event->proceed No full_ppe->proceed

Caption: PPE selection workflow for handling the target compound.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • Princeton University. (n.d.). Iodine-125 Handling Precautions. Retrieved from Princeton University Environmental Health and Safety website.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine.
  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from University of Washington, Department of Chemistry website.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • CymitQuimica. (2026, February 8). SAFETY DATA SHEET - Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET - Ethyl 4-Imidazolecarboxylate.
  • LABORT Fine Chem Pvt. Ltd. (2020, July 25). MATERIAL SAFETY DATA SHEET IODINE.
  • PENTA. (2024, July 25). Iodine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Ethyl imidazole-4-carboxylate.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Ethyl imidazole-2-carboxylate.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). ethyl 1H-imidazole-2-carboxylate. PubChem Compound Summary for CID 549404. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2010, October 11). MSDS of Ethyl 1H-imidazole-2-carboxylate.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from Australian Department of Health website.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.